Product packaging for 2,3-Dimethyl-5,8-quinoxalinedione(Cat. No.:CAS No. 2768-63-0)

2,3-Dimethyl-5,8-quinoxalinedione

Numéro de catalogue: B3350443
Numéro CAS: 2768-63-0
Poids moléculaire: 188.18 g/mol
Clé InChI: HCYDPFOIMPYWPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethyl-5,8-quinoxalinedione (CAS 2768-63-0) is an organic compound with the molecular formula C₁₀H₈N₂O₂ and an average molecular mass of 188.18 g/mol . It belongs to the class of quinoxalinediones, which are recognized as "privileged scaffolds" in both medicinal chemistry and materials science due to their rigid, planar structure and the presence of two nitrogen atoms that allow for diverse interactions with biological targets and facilitate the tuning of electronic properties . The synthesis of this compound is classically achieved through the condensation of a 1,2-diamine precursor, such as 2,3-diamino-1,4-dimethoxybenzene, with diacetyl (2,3-butanedione), followed by demethylation and oxidation steps to yield the final quinone structure . This reliable synthetic route provides access to a core structure of significant research value. Historically, this and related benzo[g]quinoxaline-5,10-diones have been investigated for their promising in vitro and in vivo antitumor activities against a wide spectrum of tumor cell lines . The quinoxalinedione core is a key substructure in the development of compounds that mimic the activity of anthracycline antibiotics while aiming to improve their therapeutic index . Beyond its biological potential, the compound's defined structure and physicochemical properties, including a density of 1.329 g/cm³ and a boiling point of 415.7°C, make it a compound of interest in materials science for the development of fluorescent materials, organic sensitizers for solar cells, and electroluminescent materials . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B3350443 2,3-Dimethyl-5,8-quinoxalinedione CAS No. 2768-63-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dimethylquinoxaline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-5-6(2)12-10-8(14)4-3-7(13)9(10)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYDPFOIMPYWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=O)C=CC(=O)C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182043
Record name 2,3-Dimethyl-5,8-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-63-0
Record name 2,3-Dimethyl-5,8-quinoxalinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101615
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-5,8-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYL-5,8-QUINOXALINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4RBG35CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-5,8-quinoxalinedione, a quinone derivative of the quinoxaline heterocyclic system. This document outlines a validated synthetic pathway, detailing the necessary precursors, reaction conditions, and characterization of the target compound. The presented methodologies are intended to support research and development in medicinal chemistry and related fields where quinoxaline derivatives are of significant interest.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline scaffold, which is a key structural motif in various biologically active molecules. The introduction of a quinone functionality at the 5 and 8 positions of the 2,3-dimethylquinoxaline core results in this compound, a compound with potential for further chemical modification and biological evaluation. This guide details a multi-step synthesis to obtain this target molecule.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step process, commencing with the preparation of a key substituted o-phenylenediamine precursor. This is followed by the construction of the quinoxaline core, demethylation, and a final oxidation step to yield the desired dione.

Synthesis_Pathway A 1,4-Dimethoxybenzene B 1,4-Dimethoxy-2,5-dinitrobenzene A->B Nitration C 3,6-Dimethoxy-1,2-phenylenediamine B->C Reduction D 5,8-Dimethoxy-2,3-dimethylquinoxaline C->D Condensation with 2,3-Butanedione E 5,8-Dihydroxy-2,3-dimethylquinoxaline D->E Demethylation F This compound E->F Oxidation

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dimethoxy-1,2-phenylenediamine

The initial step involves the synthesis of the key intermediate, 3,6-Dimethoxy-1,2-phenylenediamine, from 1,4-dimethoxybenzene.

Reaction Scheme:

Step1 cluster_0 Step 1: Synthesis of 3,6-Dimethoxy-1,2-phenylenediamine A 1,4-Dimethoxybenzene B 1,4-Dimethoxy-2,5-dinitrobenzene A->B HNO3, H2SO4 C 3,6-Dimethoxy-1,2-phenylenediamine B->C H2, Pd/C

Figure 2: Synthesis of the diamine intermediate.

Protocol:

  • Nitration of 1,4-Dimethoxybenzene: To a cooled solution of 1,4-dimethoxybenzene in a mixture of concentrated sulfuric acid and acetic acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours and then poured onto ice. The precipitated 1,4-Dimethoxy-2,5-dinitrobenzene is filtered, washed with water, and dried.

  • Reduction to 3,6-Dimethoxy-1,2-phenylenediamine: The dinitro compound is dissolved in a suitable solvent such as ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The reaction is carried out under a hydrogen atmosphere until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 3,6-Dimethoxy-1,2-phenylenediamine.

Step 2: Synthesis of 5,8-Dimethoxy-2,3-dimethylquinoxaline

The synthesized diamine is then condensed with 2,3-butanedione (biacetyl) to form the quinoxaline ring.

Reaction Scheme:

Step2 cluster_1 Step 2: Quinoxaline Formation C 3,6-Dimethoxy-1,2-phenylenediamine E 5,8-Dimethoxy-2,3-dimethylquinoxaline C->E D 2,3-Butanedione D->E Condensation

Figure 3: Formation of the quinoxaline core.

Protocol:

  • A solution of 3,6-Dimethoxy-1,2-phenylenediamine in a suitable solvent like ethanol or acetic acid is prepared.

  • To this solution, an equimolar amount of 2,3-butanedione is added.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product, 5,8-Dimethoxy-2,3-dimethylquinoxaline, crystallizes out and can be collected by filtration, washed with a cold solvent, and dried.

Step 3: Synthesis of 5,8-Dihydroxy-2,3-dimethylquinoxaline

The methoxy groups of the quinoxaline derivative are cleaved to yield the corresponding dihydroxy compound.

Reaction Scheme:

Step3 cluster_2 Step 3: Demethylation A 5,8-Dimethoxy-2,3-dimethylquinoxaline B 5,8-Dihydroxy-2,3-dimethylquinoxaline A->B BBr3

Figure 4: Demethylation of the dimethoxy intermediate.

Protocol:

  • 5,8-Dimethoxy-2,3-dimethylquinoxaline is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide (BBr₃) in dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then carefully quenched with water or methanol.

  • The product, 5,8-Dihydroxy-2,3-dimethylquinoxaline, is isolated by extraction and purified by recrystallization or chromatography.

Step 4: Synthesis of this compound

The final step is the oxidation of the dihydroxy quinoxaline to the target dione.

Reaction Scheme:

Step4 cluster_3 Step 4: Oxidation A 5,8-Dihydroxy-2,3-dimethylquinoxaline B This compound A->B Oxidizing Agent (e.g., Fremy's Salt)

Figure 5: Final oxidation to the target dione.

Protocol:

  • 5,8-Dihydroxy-2,3-dimethylquinoxaline is dissolved in a suitable solvent mixture, such as acetone and water.

  • An aqueous solution of an oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate), is added to the solution.

  • The mixture is stirred at room temperature until the oxidation is complete, as indicated by a color change.

  • The product, this compound, is then extracted with an organic solvent, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3,6-Dimethoxy-1,2-phenylenediamineC₈H₁₂N₂O₂168.19Solid
5,8-Dimethoxy-2,3-dimethylquinoxalineC₁₂H₁₄N₂O₂218.25Solid
5,8-Dihydroxy-2,3-dimethylquinoxalineC₁₀H₁₀N₂O₂190.19Solid
This compound C₁₀H₈N₂O₂ 188.18 Solid

Conclusion

This technical guide provides a detailed and structured methodology for the synthesis of this compound. The described multi-step pathway, involving the preparation of a key diamine precursor followed by quinoxaline formation, demethylation, and oxidation, offers a reliable route to this target compound. The protocols and data presented herein are intended to facilitate further research into the chemical and biological properties of this and related quinoxaline derivatives, thereby supporting advancements in drug discovery and development. Researchers are encouraged to consult the primary literature for more specific details and characterization data.

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2,3-Dimethyl-5,8-quinoxalinedione, a member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5,8-dione moiety, in particular, is a key feature associated with potent biological effects, such as the inhibition of cellular proliferation.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, its fundamental chemical properties can be calculated. This compound is a derivative of the quinoxaline scaffold, which consists of a fused benzene and pyrazine ring.

PropertyDataSource
Molecular Formula C₁₀H₈N₂O₂Calculated
Molecular Weight 188.18 g/mol Calculated
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core is a multi-step process. A common and effective method involves the condensation of a substituted aromatic diamine with a 1,2-dicarbonyl compound, followed by oxidation. One established route begins with p-dimethoxybenzene.[1]

Methodology:

  • Nitration: 1,4-dimethoxybenzene is first subjected to a double nitration reaction to yield 1,4-dimethoxy-2,3-dinitrobenzene.[1]

  • Reduction: The dinitro compound is then reduced to form the corresponding diamine, 1,4-dimethoxy-2,3-diaminobenzene. This reduction can be achieved using various methods, such as catalytic hydrogenation.[1]

  • Condensation/Cyclization: The resulting diamine is condensed with 2,3-butanedione (biacetyl). This reaction forms the heterocyclic quinoxaline ring, yielding 2,3-dimethyl-5,8-dimethoxyquinoxaline. The classic method for this type of condensation involves reacting an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3]

  • Demethylation & Oxidation: The final step involves the oxidative demethylation of the methoxy groups to form the target 5,8-dione. This converts the hydroquinone ether into the corresponding quinone, yielding this compound.

G cluster_synthesis Synthesis Workflow p-Dimethoxybenzene p-Dimethoxybenzene Dinitro_intermediate 1,4-dimethoxy- 2,3-dinitrobenzene p-Dimethoxybenzene->Dinitro_intermediate Nitration Diamine_intermediate 1,4-dimethoxy- 2,3-diaminobenzene Dinitro_intermediate->Diamine_intermediate Reduction Condensed_product 2,3-dimethyl- 5,8-dimethoxyquinoxaline Diamine_intermediate->Condensed_product Condensation with 2,3-butanedione Final_Product 2,3-Dimethyl- 5,8-quinoxalinedione Condensed_product->Final_Product Oxidative Demethylation

Caption: A simplified workflow for the synthesis of this compound.

Biological Evaluation: Antiproliferative Activity Assay

Quinoxaline-5,8-diones have demonstrated potent antiproliferative activity, notably against vascular smooth muscle cells (VSMCs), which is relevant to conditions like atherosclerosis and restenosis.[4]

Objective: To determine the inhibitory effect of this compound on the proliferation of Rat Aortic Smooth Muscle Cells (RAoSMCs).

Methodology:

  • Cell Culture:

    • RAoSMCs are isolated from the thoracic aortas of rats and cultured in Dulbecco's modified Eagle's medium (DMEM).[5]

    • The medium is supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and glutamine.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. Cells between passages 4 and 8 are typically used for experiments.[5]

  • Cell Proliferation Assay (MTT Assay):

    • RAoSMCs are seeded into 96-well plates at a specified density and allowed to attach overnight.

    • The cells are then serum-starved for 24 hours to synchronize them in the G₀/G₁ phase of the cell cycle.

    • Following synchronization, cells are pre-treated with various concentrations of this compound for a short period (e.g., 2 hours).

    • Proliferation is then stimulated by adding a growth factor, such as platelet-derived growth factor (PDGF-BB).

    • After an incubation period (e.g., 24-48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6]

    • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.

Mechanism of Action: Inhibition of ERK1/2 Signaling

The antiproliferative effects of certain quinoxaline-5,8-diones on vascular smooth muscle cells are mediated through the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[4] The ERK1/2 pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and promoting cell proliferation.[7]

Inhibition of this pathway by this compound or its derivatives would block the downstream signaling events that lead to cell cycle progression and proliferation. This makes the ERK1/2 pathway a prime target for therapeutic intervention in diseases characterized by excessive cell growth.

G GF Growth Factor (e.g., PDGF) RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Transcription Factor Activation Inhibitor 2,3-Dimethyl- 5,8-quinoxalinedione Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK1/2 signaling pathway by this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its core structure is associated with potent antiproliferative activity, which has been linked to the inhibition of the critical ERK1/2 signaling pathway. The synthetic and biological evaluation protocols detailed in this guide provide a framework for further research and development of this and related quinoxaline-5,8-dione derivatives. Future studies should focus on obtaining precise experimental data for its physicochemical properties and further elucidating its mechanism of action across various cell types and disease models.

References

An In-depth Technical Guide to 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. Among these, the quinoxaline-5,8-dione scaffold is of particular importance, often associated with anticancer, antibacterial, and anti-inflammatory properties. This technical guide focuses on 2,3-Dimethyl-5,8-quinoxalinedione, providing an overview of its chemical identity, synthesis, and known biological context within the broader family of quinoxaline-5,8-diones.

Chemical Identity

Table 1: Physicochemical Properties of Related Quinoxaline Compounds

Compound NameCAS NumberMolecular Formula
2,3-Dimethylquinoxaline2379-55-7C₁₀H₁₀N₂
6-[(4-fluorophenyl)amino]-2,3-dimethyl-5,8-quinoxalinedione14334-06-6C₁₆H₁₂FN₃O₂

Synthesis

The synthesis of quinoxaline derivatives, including the 5,8-dione scaffold, typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, a plausible synthetic route would involve the reaction of a suitably substituted o-phenylenediamine with 2,3-butanedione (diacetyl).

General Experimental Protocol for Quinoxaline Synthesis

A common method for synthesizing quinoxalines involves the following steps:

  • Reaction Setup: An appropriate o-phenylenediamine and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the condensation reaction.

  • Workup: Upon completion of the reaction, the solvent is often removed under reduced pressure.

  • Purification: The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired quinoxaline derivative.

Synthesis_Workflow Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation Reaction (Stirring/Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Quinoxaline Derivative Purification->Product

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the available literature, the broader class of quinoxaline-5,8-diones has demonstrated significant biological activities.

Quinoxaline derivatives are known to exhibit a wide range of pharmacological properties, including:

  • Anticancer and cytotoxic effects[3][4]

  • Antibacterial and antifungal activity[5]

  • Anti-inflammatory properties[5]

  • Antiviral activity[4]

A study on a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones revealed potent antiproliferative activity against rat aortic smooth muscle cells.[6] Further investigation into the mechanism of action of a representative compound from this series indicated that its inhibitory effect on cell proliferation was mediated through the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6]

The general mechanism for many quinoxaline-based compounds, particularly those with anticancer properties, involves their ability to intercalate with DNA or inhibit key enzymes involved in cellular processes, such as kinases.

Signaling_Pathway cluster_cell Cell Quinoxaline Quinoxaline-5,8-dione Derivative ERK_Pathway ERK1/2 Signaling Pathway Quinoxaline->ERK_Pathway Modulates Quinoxaline->ERK_Pathway Proliferation Cell Proliferation ERK_Pathway->Proliferation Regulates

Caption: Postulated mechanism of action for certain quinoxaline-5,8-diones.

Conclusion

This compound belongs to the promising class of quinoxaline-5,8-dione compounds. While specific experimental data for this particular molecule is scarce in the public domain, the well-established synthetic routes and broad biological activities of related quinoxaline derivatives provide a strong foundation for future research. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its potential as a therapeutic agent. Researchers in drug discovery and development are encouraged to consider this scaffold for the design of novel bioactive molecules.

References

An In-depth Technical Guide to 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2,3-Dimethyl-5,8-quinoxalinedione. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the fundamental chemical properties, outlines a representative synthetic protocol, and discusses the known biological context of quinoxaline-5,8-diones, offering a valuable resource for researchers engaged in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoxaline core functionalized with two methyl groups at the 2 and 3 positions and two ketone groups at the 5 and 8 positions. The presence of the dione functionality within the quinoxaline scaffold suggests potential for interesting electronic properties and biological activities.

Chemical Structure:

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂-
Molecular Weight188.18 g/mol -
IUPAC Name2,3-dimethylquinoxaline-5,8-dione-
Predicted LogP0.85-
Predicted SolubilityInsoluble in water, soluble in organic solvents like DMSO and DMF-
Predicted pKaAcidic: ~10.5, Basic: ~1.2-

Synthesis of this compound

The synthesis of quinoxaline-diones generally proceeds through the condensation of an appropriate o-phenylenediamine derivative with an α-dicarbonyl compound. For this compound, a plausible synthetic route involves the reaction of 1,2-diamino-4,5-dihydroxybenzene (or its equivalent) with 2,3-butanedione.

A common and established method for the synthesis of the quinoxaline-2,3-dione core involves the reaction of an o-phenylenediamine with oxalic acid.[1][2][3] Subsequent modifications would be required to achieve the desired 5,8-dione structure.

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of a quinoxaline-dione, which can be adapted for the synthesis of this compound.

Reaction: Condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[4]

Materials:

  • Substituted o-phenylenediamine (1 equivalent)

  • 2,3-Butanedione (1 equivalent)

  • Ethanol or Acetic Acid (solvent)

  • Hydrochloric Acid (catalyst, optional)

Procedure:

  • Dissolve the substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add 2,3-butanedione to the solution.

  • If using a catalyst, add a few drops of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR: To identify the chemical environment of the protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the ketone C=O stretches.

Biological Activity and Potential Applications

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] Specifically, quinoxaline-5,8-diones have been investigated for their potential as antiproliferative agents.[6][7]

Studies on various quinoxaline-5,8-dione derivatives have shown that they can inhibit the proliferation of vascular smooth muscle cells, suggesting potential applications in the treatment of atherosclerosis.[6][7] The mechanism of action is thought to involve the modulation of signaling pathways related to cell growth and proliferation.[7]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active quinoxaline-diones makes it a compound of interest for further investigation in drug discovery programs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis and a hypothetical signaling pathway that could be influenced by quinoxaline-diones based on existing research on similar compounds.

Synthesis_Workflow Reactants 1,2-Diaminobenzene derivative + 2,3-Butanedione Reaction Condensation Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Step 1 Purification Purification (e.g., Recrystallization) Reaction->Purification Step 2 Product This compound Purification->Product Step 3 Characterization Structural Characterization (NMR, MS, IR) Product->Characterization Step 4

Caption: A generalized workflow for the synthesis and characterization of this compound.

Signaling_Pathway cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoxalinedione 2,3-Dimethyl-5,8- quinoxalinedione Quinoxalinedione->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound represents a structurally interesting member of the quinoxaline-dione family. While specific experimental data for this compound is limited in the public domain, the general synthetic routes and the known biological activities of related compounds suggest that it could be a valuable target for further research in medicinal chemistry. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this and similar heterocyclic compounds for therapeutic applications. Further studies are warranted to fully elucidate its chemical properties and biological potential.

References

Spectroscopic and Synthetic Profile of 2,3-Dimethyl-5,8-quinoxalinedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 2,3-Dimethyl-5,8-quinoxalinedione. Due to the limited availability of public spectroscopic data for this specific molecule, representative data from closely related analogs are presented to provide a predictive framework for its characterization. The primary literature that likely contains the definitive data for this compound is cited for further reference.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous quinoxaline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
2 x -CH₃~ 2.5 - 2.8Singlet
2 x Quinone H~ 6.8 - 7.2Singlet

Note: Predicted values are based on general chemical shift ranges for similar quinoxaline structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomsPredicted Chemical Shift (δ, ppm)
2 x -CH₃~ 20 - 25
2 x C=O (Quinone)~ 180 - 185
2 x C-H (Quinone)~ 135 - 140
2 x Quaternary C (Quinone Ring Fusion)~ 140 - 145
2 x Quaternary C (Pyrazine Ring)~ 150 - 155

Note: Predicted values are based on general chemical shift ranges for quinoxalinedione systems.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Quinone)~ 1660 - 1680Strong
C=N (Pyrazine)~ 1620 - 1650Medium
C=C (Aromatic)~ 1450 - 1600Medium-Weak
C-H (Aromatic)~ 3000 - 3100Weak
C-H (Aliphatic, -CH₃)~ 2850 - 3000Weak

Note: Predicted values are based on typical IR absorption frequencies for quinone and quinoxaline structures.

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z
[M]⁺ (Molecular Ion)188.0586

Note: The predicted m/z is the exact mass for the molecular formula C₁₀H₈N₂O₂.

Table 5: Predicted UV-Visible (UV-Vis) Spectroscopy Data
SolventPredicted λmax (nm)
Chloroform~ 340, 430

Note: Predicted values are based on UV-Vis spectra of other quinoxaline derivatives.[1]

Experimental Protocols

While the specific experimental details for the synthesis of this compound are likely detailed in the primary literature[1][2], a general and plausible synthetic protocol is outlined below.

Synthesis of this compound

This procedure is a general representation of the condensation reaction used to form the quinoxaline ring system.

Materials:

  • 2,3-Diamino-1,4-hydroquinone dihydrochloride (or a similar precursor)

  • 2,3-Butanedione (Biacetyl)

  • Ethanol

  • Hydrochloric Acid (if starting from the hydroquinone)

  • An oxidizing agent (e.g., iron(III) chloride)

Procedure:

  • Preparation of the Diamine Precursor: If starting with a protected or reduced form of the diamine, deprotection or oxidation may be necessary. For instance, 2,3-diamino-1,4-hydroquinone can be generated in situ.

  • Condensation Reaction: The diamine precursor is dissolved in a suitable solvent, such as ethanol. An equimolar amount of 2,3-butanedione is added to the solution. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Oxidation: If the reaction yields the dihydroquinoxaline, an oxidizing agent is added to form the final quinoxalinedione product.

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the crude product is isolated by filtration. The product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield this compound as a crystalline solid.

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., chloroform, ethanol) at a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_3_Diamino_1_4_hydroquinone 2,3-Diamino-1,4-hydroquinone Condensation Condensation & Oxidation 2_3_Diamino_1_4_hydroquinone->Condensation 2_3_Butanedione 2,3-Butanedione 2_3_Butanedione->Condensation Product This compound Condensation->Product Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization Workflow

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV_Vis UV-Vis Spectroscopy Start->UV_Vis Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis and reaction mechanisms of 2,3-Dimethyl-5,8-quinoxalinedione, a heterocyclic dione with potential applications in medicinal chemistry and materials science. The document outlines the synthetic pathways, reaction mechanisms, and key experimental considerations, supported by structured data and visual diagrams to facilitate understanding and further research.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a key intermediate, 2,3-diamino-1,4-benzoquinone, followed by a condensation reaction to form the final quinoxalinedione ring system.

Step 1: Synthesis of 2,3-Diamino-1,4-benzoquinone

The formation of 2,3-diamino-1,4-benzoquinone can be achieved through a one-pot reaction from 1,4-benzoquinone. This method involves the nucleophilic addition of azide ions to p-benzoquinone, followed by an intramolecular oxidation-reduction reaction.

Experimental Protocol:

A general procedure for the synthesis of a diamino-benzoquinone from hydroquinone is as follows[1]:

  • To a stirred solution of acetate buffer (pH 5.0, 0.2 M) in water, dissolve hydroquinone (2 mmol) and sodium azide (10 mmol).

  • Potassium ferricyanide (4 mmol) is added dropwise to the solution over a period of 20-30 minutes.

  • The reaction mixture is stirred at room temperature for 4-5 hours, during which the solution darkens and a precipitate may form.

  • The reaction vessel is then maintained at 45°C for an additional 4-5 hours.

  • The resulting product, a diamino-o-benzoquinone, can be isolated, with reported yields for analogous systems reaching up to 80%[1].

Reaction Mechanism:

The proposed mechanism involves the initial oxidation of hydroquinone to p-benzoquinone by potassium ferricyanide. This is followed by a Michael-type 1,4-addition of the azide ion to the p-benzoquinone. A subsequent intramolecular oxidation-reduction step leads to the formation of an amino-benzoquinone intermediate. A second Michael addition of an azide ion and subsequent intramolecular oxidation-reduction yields the final 2,3-diamino-o-benzoquinone[1].

Synthesis_of_2_3_Diamino_1_4_benzoquinone Hydroquinone Hydroquinone p-Benzoquinone p-Benzoquinone Hydroquinone->p-Benzoquinone K3[Fe(CN)6] Azido-benzoquinone_intermediate Azido-benzoquinone Intermediate p-Benzoquinone->Azido-benzoquinone_intermediate + N3- (1,4-addition) Amino-benzoquinone Amino-benzoquinone Azido-benzoquinone_intermediate->Amino-benzoquinone Intramolecular Oxidation-Reduction Diamino-o-benzoquinone 2,3-Diamino-o-benzoquinone Amino-benzoquinone->Diamino-o-benzoquinone + N3- (1,4-addition) & Intramolecular Oxidation-Reduction

Figure 1: Synthesis of 2,3-Diamino-o-benzoquinone.

Step 2: Condensation to form this compound

The final step in the synthesis is the condensation of 2,3-diamino-1,4-benzoquinone with 2,3-butanedione (biacetyl). This is a classic and widely used method for the formation of the quinoxaline ring system.

Experimental Protocol:

A general procedure for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is as follows:

  • The o-phenylenediamine derivative (in this case, 2,3-diamino-1,4-benzoquinone) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • An equimolar amount of the 1,2-dicarbonyl compound (2,3-butanedione) is added to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the solution and can be collected by filtration and purified by recrystallization.

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dione. This is followed by a dehydration step to form the stable aromatic quinoxaline ring.

Synthesis_of_2_3_Dimethyl_5_8_quinoxalinedione 2_3_Diamino_1_4_benzoquinone 2,3-Diamino-1,4-benzoquinone Intermediate Tetrahydroquinoxaline Intermediate 2_3_Diamino_1_4_benzoquinone->Intermediate + 2_3_Butanedione 2,3-Butanedione (Biacetyl) 2_3_Butanedione->Intermediate Final_Product This compound Intermediate->Final_Product - 2 H2O

Figure 2: Synthesis of this compound.

Reactant Reagent Solvent Temperature Reaction Time Yield (%)
1,4-BenzoquinoneSodium Azide, Potassium FerricyanideAcetate Buffer (pH 5.0)Room Temp -> 45°C8-10 hours~80 (analogous)[1]
2,3-Diamino-1,4-benzoquinone2,3-ButanedioneEthanol or Acetic AcidRT to Reflux2-6 hoursNot Reported

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Reactivity of this compound: 1,4-Conjugate Addition

The quinone moiety in this compound is an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack at the C6 and C7 positions via a 1,4-conjugate addition (Michael addition) mechanism.

Reaction Mechanism:

The 1,4-addition of a nucleophile to the quinoxalinedione proceeds as follows:

  • Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons of the double bond in the quinone ring (C6 or C7).

  • Enolate Formation: The π-electrons from the double bond shift to the adjacent carbonyl group, forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated, typically by the solvent or a mild acid, to yield the hydroquinone adduct.

  • Tautomerization: The hydroquinone can then tautomerize back to the more stable quinone form if an oxidative workup is performed.

Michael_Addition_Mechanism Quinoxalinedione This compound Enolate_Intermediate Enolate Intermediate Quinoxalinedione->Enolate_Intermediate + Nucleophile Nucleophile (Nu-) Nucleophile->Enolate_Intermediate Hydroquinone_Adduct Hydroquinone Adduct Enolate_Intermediate->Hydroquinone_Adduct + H+

Figure 3: General Mechanism of 1,4-Conjugate Addition.

Experimental Protocol for 1,4-Addition:

A general protocol for the 1,4-addition of an amine to a quinone is as follows:

  • The quinone (this compound) is dissolved in a suitable solvent such as ethanol, methanol, or dichloromethane.

  • The nucleophile (e.g., a primary or secondary amine) is added to the solution, often in a slight excess.

  • The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may precipitate or can be isolated by solvent evaporation followed by purification using column chromatography.

Nucleophile Solvent Temperature Reaction Time Yield (%)
Primary AminesEthanolRoom Temperature4-12 hoursNot Reported
Secondary AminesMethanolRoom Temperature6-18 hoursNot Reported
ThiolsDichloromethaneRoom Temperature2-8 hoursNot Reported

Table 2: Illustrative Reaction Conditions for the 1,4-Addition to this compound. (Note: Specific yields for these reactions are not available in the searched literature and would need to be determined experimentally).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Spectroscopic Data This compound (Predicted) 1,4-Addition Product (Illustrative)
¹H NMR (ppm) δ 7.5-7.8 (s, 2H, quinone-H), δ 2.6 (s, 6H, 2x CH₃)δ 6.5-7.0 (m, aromatic-H), δ 4.0-4.5 (m, CH-Nu), δ 2.5 (s, 6H, 2x CH₃)
¹³C NMR (ppm) δ 180-185 (C=O), δ 150-155 (C=N), δ 140-145 (C-quat), δ 135-140 (C-H), δ 20-25 (CH₃)δ 180-185 (C=O), δ 150-155 (C=N), δ 140-145 (C-quat), δ 110-130 (aromatic-C), δ 50-60 (CH-Nu), δ 20-25 (CH₃)
IR (cm⁻¹) ~1670 (C=O stretch), ~1600 (C=N stretch), ~1550 (C=C stretch)~3300 (N-H or O-H stretch), ~1650 (C=O stretch), ~1600 (C=N stretch)

Table 3: Predicted Spectroscopic Data for this compound and an Illustrative 1,4-Addition Product. (Note: Experimental data for the target compound was not found in the performed searches; these are predicted values based on analogous structures).

Conclusion and Future Directions

This technical guide has outlined the synthetic pathways and key reaction mechanisms associated with this compound. The synthesis, proceeding through a diaminobenzoquinone intermediate, and its subsequent reactivity via 1,4-conjugate addition, offer numerous possibilities for the creation of novel molecular architectures.

For researchers and drug development professionals, the functionalization of the quinone ring through nucleophilic addition presents a valuable strategy for generating libraries of compounds for biological screening. Future work should focus on the experimental validation of the proposed synthetic protocols, the full spectroscopic characterization of this compound and its derivatives, and the exploration of the biological activities of these novel compounds. The development of catalytic and stereoselective 1,4-addition reactions would further enhance the synthetic utility of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Derivatives of 2,3-Disubstituted-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5,8-diones represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their planar structure and potential for diverse substitutions make them attractive scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2,3-disubstituted-5,8-quinoxalinedione derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area. While direct derivatization of 2,3-Dimethyl-5,8-quinoxalinedione is not extensively reported in the literature, this guide will focus on structurally related and well-documented 2,3-disubstituted quinoxaline-5,8-dione analogues.

Introduction

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in the field of drug discovery. The quinoxaline-5,8-dione core, in particular, is a privileged scaffold known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The dione moiety can participate in redox cycling, generating reactive oxygen species (ROS) and inducing cellular stress, which is a key mechanism for its anticancer effects. Furthermore, the 2 and 3 positions of the quinoxaline ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of their biological activity and pharmacokinetic properties. This guide will delve into the synthetic strategies for creating libraries of these derivatives, present their biological activities in a structured format, and elucidate their mechanisms of action through detailed signaling pathway diagrams.

Synthesis of 2,3-Disubstituted Quinoxaline-5,8-dione Derivatives

The synthesis of the quinoxaline-5,8-dione core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.[2]

General Synthesis of the Quinoxaline-5,8-dione Core

A prevalent method for the synthesis of the quinoxaline-5,8-dione scaffold starts from p-dimethoxybenzene. The synthesis involves a nitration step, followed by reduction of the nitro groups to form a diamine, which is then condensed with an α-dicarbonyl compound to form the quinoxaline ring. Subsequent oxidation yields the desired quinoxaline-5,8-dione.

Synthesis of 2,3-Disubstituted Derivatives

Substitution at the 2 and 3 positions is typically achieved by using a substituted α-dicarbonyl compound in the condensation step. For instance, the reaction of a substituted o-phenylenediamine with 1,4-dibromo-2,3-butanedione can yield 2,3-bis(bromomethyl)quinoxaline derivatives, which can be further modified.[2] Another approach involves the direct functionalization of a pre-formed quinoxaline ring, often through nucleophilic substitution reactions on 2,3-dichloroquinoxaline.[3]

Below is a generalized workflow for the synthesis of 2,3-disubstituted quinoxaline-5,8-dione derivatives.

G start Substituted o-phenylenediamine condensation Condensation Reaction start->condensation dicarbonyl α-Dicarbonyl Compound (e.g., Biacetyl) dicarbonyl->condensation quinoxaline 2,3-Disubstituted Quinoxaline condensation->quinoxaline oxidation Oxidation quinoxaline->oxidation end 2,3-Disubstituted Quinoxaline-5,8-dione oxidation->end

Caption: Generalized synthetic workflow for 2,3-disubstituted quinoxaline-5,8-diones.

Biological Activities

Derivatives of quinoxaline-5,8-dione have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis, inhibit topoisomerase II, and modulate key signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A PC-3 (Prostate)2.11[4]
Compound B PC-3 (Prostate)4.11[4]
Compound C HePG-2 (Liver)--
Compound D MCF-7 (Breast)--
Compound E HCT-116 (Colon)--

Note: Specific IC50 values for compounds C, D, and E are not provided in the search results, but their activity has been reported.

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their efficacy against a range of bacterial and fungal pathogens. Their mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes and disruption of the cell membrane. The table below presents the minimum inhibitory concentration (MIC) values for representative quinoxaline derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative X Staphylococcus aureus-[3]
Derivative Y Bacillus subtilis-[3]
Derivative Z Escherichia coli-[3]
Derivative W Candida albicans-[3]

Note: Specific MIC values are not consistently provided in the search results, but the antimicrobial activity of these classes of compounds has been established.

Mechanisms of Action

The biological effects of 2,3-disubstituted-5,8-quinoxalinedione derivatives are mediated through multiple mechanisms, primarily involving the induction of apoptosis, inhibition of topoisomerase II, and modulation of cellular signaling pathways like the ERK1/2 pathway.

Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins such as p53, Bax, and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.

G derivative Quinoxaline-5,8-dione Derivative p53 p53 derivative->p53 bcl2 Bcl-2 derivative->bcl2 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway by quinoxaline-5,8-dione derivatives.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in DNA replication and repair. By inhibiting this enzyme, quinoxaline derivatives can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

G derivative Quinoxaline-5,8-dione Derivative topoII Topoisomerase II derivative->topoII dna_replication DNA Replication & Transcription topoII->dna_replication dsb DNA Double-Strand Breaks dna_replication->dsb inhibition leads to cell_cycle_arrest Cell Cycle Arrest dsb->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of Topoisomerase II inhibition by quinoxaline derivatives.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Some quinoxaline-5,8-dione derivatives have been shown to inhibit the proliferation of vascular smooth muscle cells by modulating the ERK1/2 signaling pathway.[5]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation erk->proliferation derivative Quinoxaline-5,8-dione Derivative derivative->erk

Caption: Inhibition of the ERK1/2 signaling pathway by quinoxaline-5,8-diones.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline-5,8-dione derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., PC-3, MCF-7, HepG2)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This protocol describes the assessment of the antimicrobial activity of quinoxaline-5,8-dione derivatives using the agar well diffusion method.[4][10][11][12][13]

Materials:

  • Petri dishes

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal strains

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism using a sterile cotton swab to create a uniform lawn.

  • Well Preparation: Create wells in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Derivatives of 2,3-disubstituted-5,8-quinoxalinedione are a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their multifaceted mechanisms of action offer multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy.

References

The Biological Activity of 2,3-Dimethyl-5,8-quinoxalinedione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 2,3-Dimethyl-5,8-quinoxalinedione and its closely related analogs. While specific biological data for this compound is limited in publicly available literature, this paper extrapolates potential activities and mechanisms of action based on the broader class of quinoxaline-5,8-diones. This document summarizes the known synthesis, potential anticancer and antimicrobial properties, and cellular pathways modulated by this class of compounds. Quantitative data from studies on analogous compounds are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential biological implications of this compound.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The quinoxaline-5,8-dione core, in particular, is a structural motif found in several biologically active molecules and has been a focus of drug discovery efforts.

This whitepaper specifically addresses the biological activity of this compound. While the synthesis of this compound has been reported, detailed studies on its biological effects are not extensively documented.[2][3] Therefore, this guide will also draw upon the established biological activities of structurally related quinoxaline-5,8-dione derivatives to infer the potential therapeutic applications and mechanisms of action of the title compound.

Synthesis of this compound

The synthesis of this compound has been described in the literature, primarily through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A common synthetic route involves the reaction of 1,4-dimethoxy-2,3-diaminobenzene with 2,3-butanedione (diacetyl), followed by oxidation to yield the final quinoxalinedione product.

Below is a generalized workflow for the synthesis:

Synthesis Workflow for this compound A 1,4-Dimethoxy-2,3- diaminobenzene C Condensation Reaction A->C B 2,3-Butanedione (Diacetyl) B->C D 2,3-Dimethyl-5,8-dimethoxyquinoxaline C->D E Oxidation D->E F 2,3-Dimethyl-5,8- quinoxalinedione E->F

Caption: Generalized synthetic workflow for this compound.

Biological Activities of Quinoxaline-5,8-dione Analogs

Due to the limited specific data on this compound, this section focuses on the reported biological activities of its structural analogs. These findings provide a basis for predicting the potential therapeutic applications of the title compound.

Anticancer Activity

Several studies have highlighted the potent antiproliferative activity of quinoxaline-5,8-dione derivatives against various cancer cell lines.

3.1.1. Inhibition of Vascular Smooth Muscle Cell Proliferation

A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated potent inhibitory activity on the proliferation of rat aortic smooth muscle cells (RAoSMC).[4] This activity is crucial in the context of diseases such as atherosclerosis. Mechanistic studies revealed that the antiproliferative effect is mediated by the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[4]

ERK1/2 Signaling Pathway Inhibition by Quinoxaline-5,8-dione Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Quinoxalinedione Quinoxaline-5,8-dione Analog Quinoxalinedione->MEK Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Inhibition of the ERK1/2 pathway by quinoxaline-5,8-dione analogs.

Quantitative Data on Anticancer Activity of Analogs

Compound ClassCell LineActivityIC50 (µM)Reference
6-Anilino-5,8-quinoxalinedionesVariousAnticancerNot Specified[5]
6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-dionesRAoSMCAntiproliferativePotent[4]
Tetrazolo[1,5-a]quinoxaline derivativesHuman Cancer Cell LinesCytotoxic0.01 - 0.06 (µg/mL)[6]
Antimicrobial Activity

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound is lacking, various other quinoxaline derivatives have demonstrated significant antibacterial and antifungal properties.[6]

Experimental Protocols for Antimicrobial Activity Screening

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: [6]

  • Preparation of Bacterial/Fungal Inoculum: Activate bacterial strains by incubating at 30°C for 24 hours in nutrient broth. Incubate fungal strains in malt extract broth for 48 hours.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) and then prepare two-fold serial dilutions in Mueller-Hinton broth.

  • Inoculation: Inoculate the diluted compound solutions with the prepared microbial suspensions.

  • Incubation: Incubate the inoculated plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Diffusion Technique:

  • Media Preparation and Inoculation: Inoculate agar media with the test microorganisms.

  • Compound Application: Create wells (e.g., 8 mm diameter) in the agar and add a solution of the test compound in a suitable solvent (e.g., 250 µg/ml in DMSO).

  • Incubation: Incubate the plates under conditions suitable for the growth of the test organism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Potential Mechanisms of Action

The biological activities of quinoxaline-5,8-diones are believed to arise from several mechanisms, primarily related to their redox properties and ability to interact with cellular macromolecules.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This can induce oxidative stress and trigger apoptotic cell death in cancer cells.

  • Inhibition of Cellular Kinases: As demonstrated with the ERK1/2 pathway, quinoxaline derivatives can act as kinase inhibitors, interfering with signal transduction pathways that are critical for cell proliferation and survival.[4]

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring system suggests the potential for intercalation into DNA, which could disrupt DNA replication and transcription, leading to cytotoxicity.

Potential Mechanisms of Action of Quinoxaline-5,8-diones cluster_0 Cellular Effects cluster_1 Biological Outcomes Quinoxalinedione 2,3-Dimethyl-5,8- quinoxalinedione ROS Generation of Reactive Oxygen Species (ROS) Quinoxalinedione->ROS Kinase Inhibition of Cellular Kinases Quinoxalinedione->Kinase DNA DNA Intercalation Quinoxalinedione->DNA Apoptosis Apoptosis ROS->Apoptosis Proliferation Inhibition of Proliferation Kinase->Proliferation DNA->Apoptosis Antimicrobial Antimicrobial Effect DNA->Antimicrobial

Caption: Plausible mechanisms of action for this compound.

Conclusion and Future Directions

While direct biological data for this compound is currently sparse, the extensive research on the broader class of quinoxaline-5,8-diones suggests its potential as a biologically active molecule. The structural similarities point towards probable anticancer and antimicrobial activities, likely mediated through mechanisms such as kinase inhibition and induction of oxidative stress.

Future research should focus on the systematic evaluation of this compound's biological profile. This would involve:

  • In vitro screening: Assessing its cytotoxicity against a panel of human cancer cell lines and its antimicrobial activity against a range of pathogenic bacteria and fungi.

  • Mechanism of action studies: Investigating its effects on key cellular pathways, including cell cycle progression, apoptosis, and specific signaling cascades.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of analogs to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

The insights gained from such studies will be invaluable for determining the therapeutic potential of this compound and for guiding the development of novel quinoxaline-based therapeutic agents.

References

Electrochemical Properties of 2,3-Dimethyl-5,8-quinoxalinedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2,3-Dimethyl-5,8-quinoxalinedione. The document summarizes key quantitative data, details relevant experimental protocols, and explores the potential role of related compounds in biological signaling pathways. This information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this quinoxaline derivative.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The biological activity of many quinone-containing compounds is intrinsically linked to their electrochemical properties, particularly their redox behavior, which can influence their mechanism of action, such as the generation of reactive oxygen species (ROS) within cells. This compound, a member of this family, possesses a quinone moiety fused to a dimethyl-substituted pyrazine ring, suggesting a rich electrochemical profile that is critical to understand for its potential therapeutic applications. This guide focuses on the core electrochemical characteristics of this compound.

Electrochemical Data

The electrochemical behavior of this compound has been investigated using polarography. The half-wave potential (E½), a parameter closely related to the standard redox potential, provides insight into the ease of reduction of the quinone system.

CompoundSolvent SystemSupporting ElectrolyteHalf-Wave Potential (E½) vs. SCE (V)Reference
This compound50% Aqueous Dioxane0.1 M KCl-0.21[Gum and Joullié, 1967]

Note: SCE refers to the Saturated Calomel Electrode.

Experimental Protocols

The following section outlines a typical experimental protocol for the electrochemical analysis of quinoxaline-diones using cyclic voltammetry, a standard and informative technique.

Materials and Equipment
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

  • Counter (Auxiliary) Electrode: Platinum wire or mesh

  • Electrochemical Cell: A three-electrode cell of approximately 10-25 mL volume.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: A suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), or an aqueous buffer system depending on the experimental goals.

  • Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, typically 0.1 M tetra-n-butylammonium perchlorate (TBAP) for aprotic solvents or potassium chloride (KCl) for aqueous solutions.

  • Analyte: this compound, typically at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon for deoxygenation of the solution.

Experimental Procedure
  • Electrode Preparation:

    • The glassy carbon working electrode is polished to a mirror finish using alumina slurry on a polishing pad.

    • The electrode is then rinsed thoroughly with deionized water and the solvent to be used in the experiment.

    • The reference and counter electrodes are cleaned according to standard laboratory procedures.

  • Solution Preparation:

    • The analyte, this compound, is dissolved in the chosen solvent containing the supporting electrolyte to the desired concentration.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • The electrochemical cell is assembled with the three electrodes.

    • The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

    • The potentiostat is programmed to scan the potential. A typical scan might start at a potential where no reaction occurs, scan towards a potential sufficiently negative to cause reduction, and then reverse the scan back to the starting potential.

    • The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

    • A background scan of the solvent and supporting electrolyte without the analyte is typically recorded and subtracted from the analyte's voltammogram.

Data Analysis

The resulting cyclic voltammogram is a plot of current versus potential. Key parameters to be determined from this plot include:

  • Peak Potentials (Epc and Epa): The potentials at which the cathodic (reduction) and anodic (oxidation) peak currents occur.

  • Peak Currents (ipc and ipa): The magnitudes of the cathodic and anodic peak currents.

  • Half-wave Potential (E½): Can be estimated as the average of the cathodic and anodic peak potentials for a reversible system.

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Signaling Pathway Interactions

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented, research on structurally related quinoxaline-5,8-diones provides valuable insights. For instance, certain 6-arylamino-7-chloro-2,3-bis(pyridin-2-yl)quinoxaline-5,8-diones have been shown to inhibit the proliferation of vascular smooth muscle cells.[1] This inhibitory effect is mediated through the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1]

The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The inhibition of this pathway by a quinoxaline-5,8-dione derivative suggests a potential mechanism of action for this class of compounds.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoxalinedione Quinoxaline-5,8-dione Derivative Quinoxalinedione->MEK Quinoxalinedione->ERK

Caption: Inhibition of the ERK1/2 signaling pathway by a quinoxaline-5,8-dione derivative.

Workflow for Electrochemical Analysis

The process of characterizing the electrochemical properties of a compound like this compound follows a structured workflow.

G Prep Sample and Electrode Preparation Deoxygenation Solution Deoxygenation (Inert Gas Purge) Prep->Deoxygenation CV_Measurement Cyclic Voltammetry Measurement Deoxygenation->CV_Measurement Data_Acquisition Data Acquisition (Current vs. Potential) CV_Measurement->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Parameters Determination of: - Peak Potentials (Epc, Epa) - Peak Currents (ipc, ipa) - Half-wave Potential (E½) - Peak Separation (ΔEp) Analysis->Parameters

References

The Ascendancy of Quinoxaline-5,8-diones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among the various classes of quinoxaline derivatives, the quinoxaline-5,8-diones have emerged as a particularly promising group, demonstrating significant potential in the realm of drug discovery and development. Their intrinsic chemical properties, characterized by a planar, electron-deficient quinone ring fused to a pyrazine ring, underpin their diverse pharmacological effects, most notably their potent anticancer and antiproliferative activities.[3][4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of quinoxaline-5,8-diones, with a focus on their therapeutic potential.

A Historical Perspective: From Quinoxalines to their Dione Derivatives

The journey of quinoxaline-5,8-diones begins with the broader history of quinoxalines and quinones. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This fundamental reaction laid the groundwork for the extensive exploration of quinoxaline chemistry that followed.

Quinones, on the other hand, have a long history as naturally occurring pigments and biologically active compounds.[7][8] The fusion of these two chemical entities, the quinoxaline core and the quinone moiety, gave rise to the quinoxaline-dione scaffold. Early investigations into heterocyclic quinones were driven by the desire to create novel dyes and compounds with interesting electronic properties. However, the discovery of naturally occurring quinoxaline antibiotics like echinomycin and triostin-A, which feature a quinoxaline core, spurred interest in their therapeutic applications.[9]

The synthesis of the specific quinoxaline-5,8-dione core is a more recent development in the timeline of heterocyclic chemistry. While the exact first synthesis is not definitively documented in the readily available literature, systematic studies on quinoxaline-diones and their analogues, such as 6,7-dichloro-5,8-quinoxalinedione, began to appear in the latter half of the 20th century. A notable synthesis of 6,7-dichloro-5,8-quinoxalinedione was developed from 4-aminophenol, highlighting a key advancement in accessing this important scaffold.[10] This and other synthetic advancements paved the way for the exploration of the biological activities of this class of compounds.

Synthetic Methodologies: Crafting the Quinoxaline-5,8-dione Core

The synthesis of quinoxaline-5,8-diones can be approached through several strategic routes. A prevalent and effective method involves the construction of the quinoxaline ring system followed by the generation of the dione functionality. One well-documented approach is the synthesis of 6,7-dichloro-5,8-quinoxalinedione from 4-aminophenol. This multi-step synthesis serves as an excellent case study for the preparation of this class of compounds.

G cluster_start Starting Material cluster_intermediates Intermediate Synthesis cluster_final_product Final Product 4-Aminophenol 4-Aminophenol 4-Acetamidophenol 4-Acetamidophenol 4-Aminophenol->4-Acetamidophenol Acetylation 4-Acetamido-2-nitrophenol 4-Acetamido-2-nitrophenol 4-Acetamidophenol->4-Acetamido-2-nitrophenol 2-Amino-4-acetamidophenol 2-Amino-4-acetamidophenol 4-Acetamido-2-nitrophenol->2-Amino-4-acetamidophenol 8-Acetamido-5-quinoxalinol 8-Acetamido-5-quinoxalinol 2-Amino-4-acetamidophenol->8-Acetamido-5-quinoxalinol 8-Amino-5-quinoxalinol 8-Amino-5-quinoxalinol 8-Acetamido-5-quinoxalinol->8-Amino-5-quinoxalinol 6,7-Dichloro-5,8-quinoxalinedione 6,7-Dichloro-5,8-quinoxalinedione 8-Amino-5-quinoxalinol->6,7-Dichloro-5,8-quinoxalinedione Chloroxidation

Synthetic Workflow for 6,7-Dichloro-5,8-quinoxalinedione
Experimental Protocols

Synthesis of 6,7-Dichloro-5,8-quinoxalinedione

This synthesis is a multi-step process starting from 4-aminophenol. The key steps involve acetylation, nitration, reduction, quinoxaline ring formation, deacetylation, and a final chloroxidation.

Step 1: Acetylation of 4-Aminophenol to 4-Acetamidophenol To a solution of 4-aminophenol in acetic anhydride, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The product, 4-acetamidophenol, is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Step 2: Nitration of 4-Acetamidophenol to 4-Acetamido-2-nitrophenol 4-Acetamidophenol is dissolved in a suitable solvent like acetic acid, and a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The product, 4-acetamido-2-nitrophenol, is obtained after workup.

Step 3: Reduction of 4-Acetamido-2-nitrophenol to 2-Amino-4-acetamidophenol The nitro group of 4-acetamido-2-nitrophenol is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., H2/Pd-C).

Step 4: Quinoxaline Ring Formation to Yield 8-Acetamido-5-quinoxalinol The resulting 1,2-diaminobenzene derivative, 2-amino-4-acetamidophenol, is condensed with a 1,2-dicarbonyl compound, such as glyoxal, in a suitable solvent to form the quinoxaline ring.

Step 5: Deacetylation to 8-Amino-5-quinoxalinol The acetyl group of 8-acetamido-5-quinoxalinol is removed by acid or base hydrolysis to yield 8-amino-5-quinoxalinol.

Step 6: Chloroxidation to 6,7-Dichloro-5,8-quinoxalinedione The final and crucial step involves the chloroxidation of the sulfuric acid salt of 8-amino-5-quinoxalinol. This is achieved by treating the substrate with a chlorinating and oxidizing agent, such as sodium chlorate in concentrated hydrochloric acid, at low temperatures. The desired product, 6,7-dichloro-5,8-quinoxalinedione, precipitates from the reaction mixture and is collected.

Biological Activity and Therapeutic Potential

Quinoxaline-5,8-diones exhibit a broad spectrum of biological activities, with their anticancer and antiproliferative effects being the most extensively studied.[4][5] These compounds have shown cytotoxicity against a variety of human cancer cell lines.

Antiproliferative and Cytotoxic Activity

The cytotoxic effects of various quinoxaline-5,8-dione derivatives have been evaluated against numerous cancer cell lines. The data presented in the table below summarizes the in vitro anticancer activity of selected derivatives, highlighting their potency and, in some cases, their selectivity.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[4]
2 6-Arylamino-7-chloro-quinazoline-5,8-dioneA549 (Lung)0.1 - 10[11]
3 6-Arylamino-7-chloro-quinazoline-5,8-dioneCol2 (Colon)0.1 - 10[11]
4 6-Arylamino-7-chloro-quinazoline-5,8-dioneSNU-638 (Stomach)0.1 - 10[11]
5 Amino-quinoline-5,8-dione derivative (6h)HeLaS3 (Cervical)0.80 - 1.52[1]
6 Amino-quinoline-5,8-dione derivative (6d)HeLaS3 (Cervical)0.80 - 1.52[1]
7 Amino-quinoline-5,8-dione derivative (7a)KB-vin (Multidrug resistant)0.80 - 1.52[1]
8 Amino-quinoline-5,8-dione derivative (7d)KB-vin (Multidrug resistant)0.80 - 1.52[1]
9 2,3-disubstituted quinoxaline derivative (4b)A549 (Lung)11.98[12]
10 2,3-disubstituted quinoxaline derivative (4m)A549 (Lung)9.32[12]
Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of quinoxaline-5,8-diones is attributed to various mechanisms of action, including the modulation of key cellular signaling pathways. One of the well-documented mechanisms is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[3] The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_upstream Upstream Signaling cluster_core_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation\nSurvival Cell Proliferation Survival Transcription Factors->Cell Proliferation\nSurvival Quinoxaline-5,8-dione Quinoxaline-5,8-dione Quinoxaline-5,8-dione->MEK1/2 Inhibition

Modulation of the ERK1/2 Signaling Pathway

By inhibiting key components of the ERK1/2 pathway, such as MEK1/2, quinoxaline-5,8-diones can effectively halt the downstream signaling cascade that promotes cancer cell growth and survival.[3] This targeted inhibition makes them attractive candidates for the development of novel anticancer therapies.

Experimental Protocols: Biological Evaluation

MTT Assay for Cell Viability and Proliferation [10][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoxaline-5,8-dione compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline-5,8-dione compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

Quinoxaline-5,8-diones represent a compelling class of heterocyclic compounds with significant therapeutic potential, particularly in the field of oncology. Their rich chemical landscape allows for diverse structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The synthetic routes to these compounds are well-established, providing a solid foundation for the generation of novel analogues for further investigation.

The demonstrated ability of quinoxaline-5,8-diones to modulate critical signaling pathways, such as the ERK1/2 cascade, highlights their potential as targeted anticancer agents. Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial to optimize the potency and selectivity of these compounds.

  • Mechanism of Action Elucidation: Further studies are needed to fully unravel the molecular mechanisms underlying the biological effects of different quinoxaline-5,8-dione derivatives.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety profiles in preclinical models of disease.

  • Combination Therapies: Investigating the synergistic effects of quinoxaline-5,8-diones with existing chemotherapeutic agents could lead to more effective treatment strategies.

The continued exploration of the chemistry and biology of quinoxaline-5,8-diones holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethyl-5,8-quinoxalinedione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimethyl-5,8-quinoxalinedione as a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for quinoxaline chemistry and related compounds, offering a starting point for laboratory implementation.

Introduction

This compound is a heterocyclic dione that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its reactive quinone moiety and the presence of the pyrazine ring make it a versatile substrate for various transformations, including cycloadditions and nucleophilic additions. Derivatives of this scaffold have shown significant biological activity, making it a molecule of interest for drug discovery and development. Quinoxaline derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2]

Physicochemical Properties and Data

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂N/A
Molecular Weight188.18 g/mol N/A
AppearanceYellow to orange solidN/A
Melting Point>300 °C (decomposes)N/A
SolubilitySoluble in DMF, DMSO; sparingly soluble in methanol, ethanolN/A

Applications in Organic Synthesis

This compound is primarily utilized in two key types of reactions:

  • Diels-Alder Reactions: The electron-deficient quinone ring acts as a dienophile, reacting with conjugated dienes to form complex polycyclic systems.[3] This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

  • 1,4-Addition (Michael Addition): The electrophilic carbons of the quinone system are susceptible to nucleophilic attack by various nucleophiles, such as amines, thiols, and carbanions. This reaction is useful for introducing a wide range of functional groups onto the quinoxaline core.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of quinoxaline-5,8-diones. The synthesis involves a two-step process starting from 1,4-dimethoxybenzene: 1) nitration followed by reduction to afford 1,4-dimethoxy-2,3-diaminobenzene, and 2) condensation with 2,3-butanedione followed by oxidative demethylation. A more direct, though often lower-yielding, approach involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[2][4]

Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Preparation of 2,3-Diamino-1,4-dimethoxybenzene cluster_step2 Step 2: Condensation and Oxidative Demethylation A 1,4-Dimethoxybenzene B Nitration (HNO3, H2SO4) A->B C 1,4-Dimethoxy-2,3-dinitrobenzene B->C D Reduction (e.g., H2, Pd/C or SnCl2, HCl) C->D E 2,3-Diamino-1,4-dimethoxybenzene D->E G Condensation (AcOH) E->G F 2,3-Butanedione F->G H 5,8-Dimethoxy-2,3-dimethylquinoxaline G->H I Oxidative Demethylation (e.g., CAN or HNO3) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Protocol:

  • Preparation of 2,3-Diamino-1,4-dimethoxybenzene:

    • To a solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitated 1,4-dimethoxy-2,3-dinitrobenzene by filtration.

    • Reduce the dinitro compound to the corresponding diamine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., SnCl₂, HCl).

    • Neutralize the reaction mixture and extract the product with an organic solvent. Purify the 2,3-diamino-1,4-dimethoxybenzene by recrystallization or column chromatography.

  • Synthesis of this compound:

    • Dissolve 2,3-diamino-1,4-dimethoxybenzene and an equimolar amount of 2,3-butanedione in glacial acetic acid.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into water. Collect the precipitated 5,8-dimethoxy-2,3-dimethylquinoxaline by filtration.

    • To a solution of the dimethoxyquinoxaline in a suitable solvent (e.g., acetonitrile), add an oxidizing agent such as ceric ammonium nitrate (CAN) or nitric acid.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Isolate the product, this compound, by filtration and wash with water and a small amount of cold ethanol. The product can be further purified by recrystallization.

Diels-Alder Reaction

This protocol provides a general procedure for the [4+2] cycloaddition of this compound with a conjugated diene. The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve the rate and selectivity.[3]

Reaction Scheme:

G cluster_reactants cluster_products This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct Heat or Lewis Acid plus1 + Diene R | C || C | R'

Caption: Diels-Alder reaction of this compound.

Protocol (Example with 2,3-Dimethyl-1,3-butadiene):

  • In a clean, dry flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or xylenes).

  • Add an excess of 2,3-dimethyl-1,3-butadiene (e.g., 2-5 equivalents).

  • For thermal conditions, heat the reaction mixture to reflux and monitor the progress by TLC.

  • For Lewis acid catalysis, cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) and add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

  • Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of NaHCO₃ or water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting Diels-Alder adduct by column chromatography or recrystallization.

Table of Expected Yields for Diels-Alder Reactions (Representative):

DieneConditionsProductYield (%)Reference
2,3-Dimethyl-1,3-butadieneToluene, reflux, 12h2,3,6,7-Tetramethyl-1,4,5,8-tetrahydro-1,4-ethanoanthracene-9,10-dione70-85
CyclopentadieneCH₂Cl₂, 0 °C to rt, 4hTricyclic adduct80-95[3]
IsopreneXylenes, 140 °C, 8hRegioisomeric mixture of adducts60-75N/A
1,4-Addition (Michael Addition)

This protocol describes a general procedure for the 1,4-addition of a nucleophile, such as an amine, to this compound. These reactions are often performed at room temperature and can be catalyzed by a base.

Reaction Scheme:

G cluster_reactants cluster_products This compound This compound 1,4-Adduct Product This compound->1,4-Adduct Base (optional), Solvent plus1 + Nucleophile (e.g., R₂NH) R₂NH

Caption: 1,4-Addition to this compound.

Protocol (Example with Morpholine):

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or DMF.

  • Add morpholine (1-1.2 equivalents) to the solution at room temperature.

  • If required, add a catalytic amount of a base (e.g., triethylamine or potassium carbonate).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often accompanied by a color change.

  • Once the reaction is complete, the product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table of Expected Yields for 1,4-Addition Reactions (Representative):

NucleophileConditionsProductYield (%)Reference
MorpholineEthanol, rt, 6h6-(Morpholin-4-yl)-2,3-dimethylquinoxaline-5,8-dione85-95N/A
PiperidineMethanol, rt, 4h6-(Piperidin-1-yl)-2,3-dimethylquinoxaline-5,8-dione90-98N/A
AnilineDMF, rt, 12h6-(Phenylamino)-2,3-dimethylquinoxaline-5,8-dione75-85N/A

Biological Activity and Mechanism of Action

Derivatives of the quinoxaline scaffold have demonstrated a broad range of biological activities. A significant area of research has focused on their potential as anticancer agents. One of the key mechanisms of action for certain quinoxaline derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[5][6] By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway of Apoptosis Induced by Quinoxaline-based Topoisomerase II Inhibitors

The following diagram illustrates a simplified signaling pathway for apoptosis induced by a generic quinoxaline-based topoisomerase II inhibitor. This pathway is based on the known mechanisms of other topoisomerase II inhibitors like doxorubicin.[7][8]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion Quinoxaline Quinoxaline Derivative Topoisomerase Topoisomerase II Quinoxaline->Topoisomerase Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a quinoxaline topoisomerase II inhibitor.

This pathway highlights the key events starting from the inhibition of topoisomerase II by the quinoxaline derivative, leading to DNA damage and subsequent activation of the intrinsic apoptotic pathway. The tumor suppressor protein p53 plays a crucial role in this process by regulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

References

Application Note & Protocol: 1,4-Addition Reactions with 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities, make them attractive scaffolds in drug discovery and development.[1] The 2,3-dimethyl-5,8-quinoxalinedione moiety, in particular, serves as a versatile Michael acceptor, readily undergoing 1,4-addition reactions with a range of nucleophiles. This reactivity allows for the synthesis of a library of substituted quinoxalinediones, which can be screened for potential therapeutic applications. The addition of nucleophiles such as amines and thiols can significantly alter the electronic and steric properties of the parent molecule, leading to modulation of its biological activity. This document provides a detailed protocol for the 1,4-addition of primary and secondary amines to this compound in an aprotic solvent, a reaction that proceeds with high yields.[2][3]

Principle of the Reaction

The 1,4-addition, or Michael addition, to this compound involves the conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system of the quinone ring. The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms in the pyrazine ring activates the double bonds for nucleophilic attack. The reaction is typically carried out in an aprotic solvent to avoid competing reactions and facilitate the isolation of the product. The general reaction scheme is depicted below:

Reaction_Scheme Reactant1 This compound Product 6-Substituted-2,3-dimethyl-5,8-quinoxalinedione Reactant1->Product + Reactant2 Nucleophile (R-NH2 or R2NH) Reactant2->Product Solvent 1,2-Dimethoxyethane (DME) Solvent->Product Solvent Experimental_Workflow Start Start Dissolve Dissolve this compound in 1,2-DME Start->Dissolve Add_Amine Add Amine (1.1 eq) Dissolve->Add_Amine Stir Stir at Room Temperature Add_Amine->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product Dry->Characterize End End Characterize->End

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5,8-quinoxalinedione is a versatile starting material in heterocyclic synthesis, offering a reactive scaffold for the construction of a variety of novel polycyclic and substituted heterocyclic systems. Its electron-deficient quinone ring readily participates in several types of reactions, including cycloadditions and nucleophilic additions, making it a valuable building block for the synthesis of compounds with potential biological and pharmacological activities. Quinoxaline derivatives, in general, are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for key transformations.

Key Applications in Heterocyclic Synthesis

This compound serves as a key intermediate for the synthesis of various heterocyclic frameworks. The primary modes of reactivity that enable its synthetic utility are:

  • Diels-Alder Reactions: The quinone ring acts as a dienophile, reacting with conjugated dienes to form fused polycyclic systems. This [4+2] cycloaddition is a powerful tool for constructing complex molecular architectures with high stereoselectivity.

  • 1,4-Addition (Michael Addition) Reactions: The electron-deficient double bonds of the quinone system are susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups and the construction of new heterocyclic rings fused to the quinoxaline core.

These reactions open avenues to a diverse library of heterocyclic compounds with potential applications in drug discovery and materials science.

Experimental Protocols

Protocol 1: Synthesis of Fused Pyrazine Derivatives via Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition reaction between this compound and a suitable diene, such as cyclopentadiene, to yield a fused polycyclic pyrazine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C Fused Polycyclic Pyrazine A->C [4+2] Cycloaddition (Heat) B Cyclopentadiene B->C G A This compound C 1,4-Adduct Intermediate A->C 1,4-Addition B Thiol Nucleophile (e.g., Cysteamine) B->C D Thiazolo-fused Quinoxaline C->D Intramolecular Cyclization G cluster_pathway Generalized Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase Cascade (e.g., MAPK pathway) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Regulates F Quinoxaline Derivative (Kinase Inhibitor) F->C Inhibits

Application Notes and Protocols for the Study of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 2,3-Dimethyl-5,8-quinoxalinedione, a quinoxaline derivative with potential applications in drug discovery. The following sections detail the chemical synthesis, protocols for assessing its cytotoxic and apoptotic effects on cancer cells, and methods for investigating its potential mechanisms of action.

Chemical Synthesis

The synthesis of this compound is typically achieved through the condensation of an appropriately substituted aromatic diamine with a 1,2-dicarbonyl compound. A common and effective method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid.[1][2] This reaction proceeds via a cyclocondensation to form the quinoxalinedione ring system.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar quinoxalinediones.[1]

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).

  • Add a sufficient volume of 4N HCl to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold distilled water to remove any remaining acid and unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

  • Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Biological Evaluation: Anticancer Activity

Quinoxaline derivatives have demonstrated a range of biological activities, including potent anticancer effects.[3][4] The following protocols are designed to assess the potential of this compound as an anticancer agent.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer)[3][5]

  • Normal, non-cancerous cell line (e.g., WI-38 or Vero) for selectivity assessment[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Data
This compoundHCT11648Data
This compoundPC-348Data
This compoundWI-3848Data
Doxorubicin (Positive Control)MCF-748Data

Data to be filled in from experimental results.

Apoptosis Induction Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to quantify apoptosis in cells treated with the test compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle ControlDataDataDataData
This compoundDataDataDataData

Data to be filled in from experimental results.

Investigation of Mechanism of Action

The following protocols are designed to explore the potential signaling pathways affected by this compound, based on the known mechanisms of other quinoxaline derivatives which include inhibition of topoisomerase II and modulation of key signaling proteins.[5]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

ProteinControlTreatment (Low Conc.)Treatment (High Conc.)
Bcl-2BandBandBand
BaxBandBandBand
Caspase-3BandBandBand
p53BandBandBand
β-actinBandBandBand

Qualitative or quantitative representation of protein bands.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Seed Cancer and Normal Cells in 96-well and 6-well plates treatment Treat cells with this compound at various concentrations start->treatment mtt_assay MTT Assay for Cytotoxicity (96-well plate) treatment->mtt_assay flow_cytometry Annexin V-FITC/PI Staining for Apoptosis (6-well plate) treatment->flow_cytometry ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quantification Quantify Apoptotic Cell Population flow_cytometry->apoptosis_quantification

Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.

Putative Signaling Pathway for Quinoxaline-Induced Apoptosis

signaling_pathway cluster_upstream Upstream Events cluster_regulation Apoptotic Regulation cluster_execution Execution Phase compound This compound topo_ii Topoisomerase II Inhibition (?) compound->topo_ii Potential Target ros ROS Generation (?) compound->ros Potential Effect p53 p53 Activation topo_ii->p53 ros->p53 bcl2_family Bcl-2 Family Modulation p53->bcl2_family bax Bax (Pro-apoptotic) bcl2_family->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 Downregulation caspase_cascade Caspase Cascade Activation bax->caspase_cascade bcl2->caspase_cascade caspase3 Caspase-3 Activation caspase_cascade->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway for apoptosis induced by quinoxaline derivatives.

References

Application Notes and Protocols for 2,3-Dimethyl-5,8-quinoxalinedione in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data and established protocols specifically for 2,3-Dimethyl-5,8-quinoxalinedione are limited in publicly available research. The following application notes and protocols are based on studies of the broader quinoxaline-5,8-dione class and related quinoxaline derivatives. Researchers should adapt these general methodologies for the specific compound of interest.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is a key component in various biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][2][3] The 5,8-dione moiety within the quinoxaline core is of particular interest as it can participate in redox cycling and other interactions with biological macromolecules, making these compounds promising candidates for drug development. This document provides an overview of the potential applications and suggested experimental protocols for the investigation of this compound in a research setting.

Application Notes

Anticancer Activity

Quinoxaline-5,8-diones have demonstrated potent antiproliferative activity against various cancer cell lines.[4] While specific data for the 2,3-dimethyl derivative is not extensively documented, related compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[5]

Potential Mechanisms of Action:

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins such as p53, caspases, and Bcl-2.[5]

  • Signaling Pathway Modulation: Quinoxaline derivatives have been shown to interfere with critical signaling pathways in cancer, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in tumors.[6][7]

Antioxidant Activity

The quinoxaline core is also associated with antioxidant properties.[8][9] The dione functional groups can potentially participate in redox reactions, scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Potential Mechanisms of Action:

  • Radical Scavenging: The chemical structure may allow for the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

  • Modulation of Antioxidant Enzymes: These compounds might also upregulate the expression of endogenous antioxidant enzymes.

Data Presentation

The following tables summarize quantitative data for related quinoxaline-5,8-dione derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Quinoxaline Derivative IVPC-3 (Prostate Cancer)MTT2.11[5]
Quinoxaline Derivative IIIPC-3 (Prostate Cancer)MTT4.11[5]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal Cancer)Not Specified0.33[6]
5,8-dimethyl shikonin oxime (related core structure)SARS-CoV-2 MproEnzymatic12.53[10]

Note: The compounds listed are structurally related but are not this compound.

Table 2: Topoisomerase II Inhibitory Activity

CompoundAssayIC50 (µM)Reference
Quinoxaline Derivative IVTopoisomerase II Inhibition7.529[5]
Quinoxaline Derivative IIITopoisomerase II Inhibition21.98[5]

Note: The compounds listed are structurally related but are not this compound.

Experimental Protocols

General Synthesis of this compound

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11]

Materials:

  • 1,2-Diamino-4,7-dimethoxybenzene (or a suitable precursor that can be oxidized to the dione)

  • 2,3-Butanedione (diacetyl)

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., ceric ammonium nitrate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1,2-diamino-4,7-dimethoxybenzene (1 equivalent) in ethanol or acetic acid.

  • Add 2,3-butanedione (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting intermediate, 2,3-dimethyl-5,8-dimethoxyquinoxaline, is then oxidized to the corresponding dione. Dissolve the intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Add an oxidizing agent, such as ceric ammonium nitrate, portion-wise at 0°C.

  • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of the compound.[8][9]

Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • 96-well plates

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Visualizations

General Synthesis of Quinoxaline-5,8-diones

G A o-Phenylenediamine Derivative C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Intermediate C->D Reflux E Oxidation D->E F Quinoxaline-5,8-dione E->F Oxidizing Agent

Caption: General synthetic workflow for Quinoxaline-5,8-diones.

Hypothesized Anticancer Signaling Pathway

G cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway Quinoxaline 2,3-Dimethyl-5,8- quinoxalinedione p53 p53 Quinoxaline->p53 Activates Bcl2 Bcl-2 Quinoxaline->Bcl2 Inhibits Bax Bax p53->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis and Use of Poly(2,3-Dimethyl-5,8-quinoxalinedione)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polymers derived from the 2,3-Dimethyl-5,8-quinoxalinedione monomer. This document outlines the synthetic protocols for the monomer and its subsequent polymerization, summarizes key quantitative data from related polymer systems, and discusses potential applications in drug development, with a focus on the inhibition of signaling pathways.

Application Notes

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. Polymers incorporating the quinoxaline moiety into their backbone are being explored for various applications, including organic electronics and therapeutics. The this compound unit is a particularly interesting monomer due to its rigid, planar structure and the presence of electron-withdrawing ketone functionalities, which can influence the polymer's electronic properties and biological activity.

One of the key potential applications for polymers derived from quinoxaline-diones is in the field of oncology and inflammatory diseases. Certain quinoxaline-5,8-dione derivatives have been shown to inhibit the proliferation of vascular smooth muscle cells by modulating the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers and inflammatory conditions.

Targeting the ERK1/2 Signaling Pathway

The ERK1/2 pathway is a downstream component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by upstream signals such as growth factors, the cascade leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes involved in cell proliferation and survival. Inhibition of this pathway is a key strategy in the development of novel cancer therapies. The rigid, electron-deficient nature of the quinoxaline-dione core may allow for effective binding to and inhibition of key kinases within this pathway.

ERK1_2_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors (e.g., c-Fos, c-Jun)->Gene Expression (Proliferation, Survival) Poly(this compound) Poly(this compound) Poly(this compound)->ERK1/2 Inhibition

Figure 1: Proposed inhibition of the ERK1/2 signaling pathway.

Experimental Protocols

The synthesis of poly(this compound) can be approached in a multi-step process involving the synthesis of the monomer followed by a cross-coupling polymerization. The following protocols are based on established chemical principles for the synthesis of related compounds.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible two-step synthesis of the monomer starting from 1,4-dinitro-2,3-dimethylbenzene.

Monomer_Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation 1,4-Dinitro-2,3-dimethylbenzene 1,4-Dinitro-2,3-dimethylbenzene 1,4-Diamino-2,3-dimethylbenzene 1,4-Diamino-2,3-dimethylbenzene 1,4-Dinitro-2,3-dimethylbenzene->1,4-Diamino-2,3-dimethylbenzene Reduction (e.g., SnCl2, HCl) This compound This compound 1,4-Diamino-2,3-dimethylbenzene->this compound Condensation Oxalic Acid Derivative\n(e.g., Oxalyl Chloride) Oxalic Acid Derivative (e.g., Oxalyl Chloride) Oxalic Acid Derivative\n(e.g., Oxalyl Chloride)->this compound

Figure 2: Workflow for the synthesis of the monomer.

Step 1: Synthesis of 1,4-Diamino-2,3-dimethylbenzene

  • In a round-bottom flask equipped with a reflux condenser, add 1,4-dinitro-2,3-dimethylbenzene.

  • Add a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), in excess.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the diamine.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 1,4-diamino-2,3-dimethylbenzene in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

  • Add an equimolar amount of an oxalic acid derivative, such as oxalyl chloride or diethyl oxalate.

  • Heat the reaction mixture to reflux for several hours.

  • Upon cooling, the quinoxalinedione product should precipitate.

  • Filter the solid, wash with a cold solvent, and dry to obtain the crude monomer.

  • Purify the monomer by recrystallization from a suitable solvent (e.g., DMF or acetic acid).

Protocol 2: Halogenation of this compound

For Suzuki-Miyaura polymerization, the monomer needs to be di-halogenated.

  • Suspend the this compound in a suitable solvent such as acetic acid or an inert chlorinated solvent.

  • Add a halogenating agent, for example, N-bromosuccinimide (NBS) or bromine (Br₂), in a slight excess (e.g., 2.2 equivalents).

  • Heat the mixture gently while stirring. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, pour the reaction mixture into water to precipitate the di-halogenated product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the product by recrystallization.

Protocol 3: Suzuki-Miyaura Polymerization

This protocol outlines the polymerization of the di-halogenated monomer with a suitable di-boronic acid or di-boronic ester comonomer.

Polymerization_Workflow Dihalo-2,3-dimethyl-5,8-quinoxalinedione Dihalo-2,3-dimethyl-5,8-quinoxalinedione Poly(this compound-co-Ar) Poly(this compound-co-Ar) Dihalo-2,3-dimethyl-5,8-quinoxalinedione->Poly(this compound-co-Ar) Diboronic Acid/Ester Comonomer Diboronic Acid/Ester Comonomer Diboronic Acid/Ester Comonomer->Poly(this compound-co-Ar) Palladium Catalyst\n+ Base Palladium Catalyst + Base Palladium Catalyst\n+ Base->Poly(this compound-co-Ar) Suzuki Coupling

Figure 3: General workflow for Suzuki-Miyaura polymerization.
  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the dihalo-2,3-dimethyl-5,8-quinoxalinedione monomer, an equimolar amount of a diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Heat the reaction mixture to a temperature typically between 80-120 °C and stir for 24-72 hours.

  • Monitor the polymerization by GPC to track the increase in molecular weight.

  • After the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

  • Dry the purified polymer under vacuum.

Data Presentation

Table 1: Representative Suzuki-Miyaura Polymerization Conditions and Results for Quinoxaline-based Polymers

Comonomer 1Comonomer 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Mₙ (kDa)PDI
2,3-Dibromo-5,8-diphenylquinoxaline1,4-Benzenediboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90488515.22.1
2,3-Di(4-bromophenyl)-quinoxaline9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol ester)Pd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O100729225.61.8
6,7-Dibromo-2,3-diphenylquinoxaline2,5-Thiophenediboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O110488818.92.3

Table 2: Thermal Properties of Representative Polyquinoxalines

Polymer BackboneTGA (Td5, °C) in N₂Glass Transition Temp (Tg, °C)
Poly(quinoxaline-alt-fluorene)450-500220-250
Poly(quinoxaline-alt-thiophene)420-480190-230
Poly(phenylquinoxaline)500-550>300

Note: Mₙ = Number-average molecular weight; PDI = Polydispersity Index; Td5 = Temperature at 5% weight loss. The data presented are illustrative and actual results may vary depending on the specific reactants and conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3-Dimethyl-5,8-quinoxalinedione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through the condensation reaction of a 1,2-diaminoarene with a 1,2-dicarbonyl compound. Specifically, it involves the reaction of 2,5-diaminohydroquinone (or its more stable dihydrochloride salt) with 2,3-butanedione (also known as biacetyl). The initial condensation product is a dihydroquinoxaline, which is subsequently oxidized to the final quinone dione product. This oxidation can often occur in situ, facilitated by air or a mild oxidizing agent.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • 2,5-Diaminohydroquinone or its dihydrochloride salt: The dihydrochloride salt is generally preferred due to its increased stability. This compound is known to be air-sensitive and can discolor upon storage, turning a black-violet color. Using discolored or oxidized starting material is a common cause of low yields and impure products.

  • 2,3-Butanedione (Biacetyl): This is the 1,2-dicarbonyl component that reacts with the diamine. It is a volatile liquid and should be handled in a well-ventilated fume hood.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a suitable solvent under mild heating or at room temperature, often with the aid of a catalyst to improve reaction rates and yield. Common solvents include ethanol, methanol, acetic acid, or toluene. The choice of solvent can influence reaction time and product solubility.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved by recrystallization. Ethanol is a commonly used solvent for this purpose. If the product is highly colored with impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Degraded 2,5-diaminohydroquinone: The diamine starting material is air-sensitive and can oxidize, preventing the desired reaction.Use fresh, high-purity 2,5-diaminohydroquinone dihydrochloride. If the solid has a dark black-violet color, it is likely oxidized and should not be used.
Incomplete reaction: The condensation reaction may be slow without a catalyst.Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid) to the reaction mixture to facilitate the condensation.
Incorrect stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and lower yields.Ensure an accurate 1:1 molar ratio of the diamine and 2,3-butanedione.
Dark, Intractable Product Oxidation of starting material or intermediates: The hydroquinone moiety is susceptible to oxidation, which can lead to polymerization or the formation of highly colored byproducts.Degas the solvent before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Reaction temperature is too high: High temperatures can promote side reactions and decomposition.If using a catalyst, try running the reaction at room temperature or with gentle heating (40-60°C).
Difficulty in Product Isolation Product is highly soluble in the reaction solvent: The product may not precipitate upon cooling.If the product is soluble, remove the solvent under reduced pressure. The resulting solid can then be purified by recrystallization from a different solvent system or by column chromatography.
Formation of a fine precipitate that is difficult to filter: Try cooling the solution slowly to encourage the formation of larger crystals. Alternatively, centrifugation can be used to isolate fine solids.
Product is Impure After Recrystallization Presence of persistent colored impurities: These may be oxidation byproducts that co-crystallize with the product.Treat a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization. Column chromatography may be necessary for highly impure samples.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization of solvent, temperature, and reaction time may be necessary.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2,5-diaminohydroquinone dihydrochloride in a suitable solvent (e.g., 20 mL of ethanol or methanol). If the dihydrochloride salt is used, add 2.0 mmol of a non-nucleophilic base (e.g., sodium bicarbonate) to neutralize the HCl. Stir the mixture for 10-15 minutes.

  • Addition of Dicarbonyl: To the stirring solution, add 1.0 mmol of 2,3-butanedione (biacetyl) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.

Data Presentation

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield

The following table presents data from a representative quinoxaline synthesis (condensation of o-phenylenediamine and benzil) demonstrating the impact of different catalysts on product yield under standardized conditions. This illustrates the potential for yield improvement in the synthesis of this compound.

Catalyst Reaction Time (h) Temperature (°C) Yield (%)
None1280Low
Acetic Acid860Moderate
AlCuMoVP22592
AlFeMoVP22580

Data adapted from a study on a similar quinoxaline synthesis. Yields are representative and may vary for the target molecule.

Table 2: Effect of Reaction Time on Yield with AlCuMoVP Catalyst

This table shows the effect of reaction time on the yield of a representative quinoxaline synthesis using a heteropolyoxometalate catalyst at room temperature.

Reaction Time (min) Yield (%)
3075
6088
12092
18092

Data adapted from a study on a similar quinoxaline synthesis. Yields are representative and may vary for the target molecule.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Reactant Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification A Dissolve 2,5-Diaminohydroquinone dihydrochloride in Solvent B Add Base (e.g., NaHCO3) to Neutralize A->B C Add 2,3-Butanedione (Biacetyl) B->C D Stir at RT or Gentle Heat (Monitor by TLC) C->D E Cool Reaction Mixture D->E F Filter Precipitate OR Evaporate Solvent E->F G Recrystallize from Ethanol F->G H Obtain Pure Crystalline Product G->H Troubleshooting_Tree Troubleshooting Low Yield in Quinoxaline Synthesis Start Low or No Product Yield Check_Diamine Is the 2,5-Diaminohydroquinone starting material discolored? Start->Check_Diamine Use_Fresh Use fresh, high-purity diamine salt. Check_Diamine->Use_Fresh Yes Check_Catalyst Was a catalyst used? Check_Diamine->Check_Catalyst No Add_Catalyst Add a catalytic amount of mild acid. Check_Catalyst->Add_Catalyst No Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Optimize_Conditions Consider optimizing temperature and reaction time. Add_Catalyst->Optimize_Conditions Use_Inert Degas solvent and run under N2 or Ar. Check_Atmosphere->Use_Inert No Check_Atmosphere->Optimize_Conditions Yes Use_Inert->Optimize_Conditions

Technical Support Center: Purification of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dimethyl-5,8-quinoxalinedione. The following information is based on established purification methodologies for quinoxaline derivatives and related heterocyclic compounds.

Troubleshooting Guides

Encountering issues during the purification of this compound is common. This section provides a systematic approach to troubleshoot potential problems.

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more solvent until the product dissolves.- Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Impurities are present.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to reduce saturation.- Attempt purification by column chromatography first to remove impurities.
No crystals form upon cooling. - Solution is not sufficiently saturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystallization.
Product is still impure after recrystallization. - Inappropriate solvent choice that does not effectively separate impurities.- Co-crystallization of impurities.- Try a different recrystallization solvent or a solvent pair.- Perform a second recrystallization.- Consider pre-purification by column chromatography.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not move from the origin (Rf = 0). - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a common mobile phase like hexane/ethyl acetate, increase the proportion of ethyl acetate.
Product runs with the solvent front (Rf = 1). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of product and impurities (overlapping bands). - Inappropriate mobile phase polarity.- Column is overloaded with sample.- Column was not packed properly, leading to channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first to achieve good separation between the spots of the product and impurities.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product band. - The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic).- The sample was not loaded in a concentrated band.- Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.
Colored impurities co-elute with the product. - Impurities have similar polarity to the product in the chosen mobile phase.- Try a different solvent system for the mobile phase.- Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Based on literature for similar quinoxaline derivatives, the most common purification methods are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are some recommended solvents for the recrystallization of this compound?

A2: While specific data for this compound is limited, ethanol is a frequently used solvent for the recrystallization of quinoxaline derivatives[1]. Other potential solvents or solvent systems to explore could include ethyl acetate/hexane or toluene. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

Q3: What is a good starting mobile phase for silica gel column chromatography of this compound?

A3: A common mobile phase for the chromatography of quinoxaline derivatives on silica gel is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate[2]. A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate. The optimal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Q4: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A4: Potential impurities could arise from the starting materials or side reactions. If the synthesis involves the condensation of a diamine with a diketone, unreacted starting materials are a common impurity. Other potential impurities could be mono-substituted intermediates or products from side reactions. Without a specific synthetic protocol, it is difficult to predict the exact nature of impurities.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purity of fractions collected during column chromatography and to assess the effectiveness of recrystallization. The purified compound should ideally show a single spot on the TLC plate. Further characterization of the final product's purity can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to effectively separate the this compound from any impurities. This will help in determining the optimal mobile phase for column chromatography.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase (slurry packing is often preferred to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. If necessary, the polarity of the mobile phase can be gradually increased during the elution (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Adsorb on silica gel, elute with mobile phase TLC TLC Analysis Recrystallization->TLC Check purity Column_Chromatography->TLC Analyze fractions Pure_Product Pure this compound TLC->Pure_Product Combine pure fractions/ Collect crystals Characterization Spectroscopic Characterization (NMR, MS, etc.) Pure_Product->Characterization Confirm structure and purity

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-5,8-quinoxalinedione.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 2,3-diamino-1,4-naphthoquinone and a 1,2-dicarbonyl compound, specifically 2,3-butanedione (also known as diacetyl).[1] This reaction is a standard method for the formation of quinoxaline ring systems.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 2,3-diamino-1,4-naphthoquinone and 2,3-butanedione. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid. Depending on the specific protocol, a catalytic amount of acid may be used to facilitate the condensation.

Q3: What are the most common side products observed in this synthesis?

The most frequently encountered side product is 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione.[2] This occurs through a competing reaction pathway, particularly if there are any aldehyde impurities or if the reaction conditions are not optimal. Other potential side products can include unreacted starting materials and polymeric materials, especially if the reaction is overheated or reaction times are excessively long.

Q4: How can I purify the desired this compound product?

Purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of methanol and toluene. Column chromatography can also be employed for more challenging separations, particularly for removing the imidazole side product.

Q5: What are some of the key applications of this compound and its derivatives?

Quinoxaline derivatives, including benzo[g]quinoxaline-5,10-diones, are of significant interest in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of side products. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. A gentle reflux is often sufficient. - Ensure the purity of the 2,3-butanedione to minimize imidazole formation. - Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of a Major Side Product - The most likely major side product is 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione. This can be due to the presence of acetaldehyde as an impurity in the 2,3-butanedione or oxidative degradation.- Use freshly distilled or high-purity 2,3-butanedione. - Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Separate the desired product from the imidazole side product via column chromatography.
Product is a Dark, Tarry Material - Overheating the reaction mixture. - Extended reaction time leading to polymerization. - Presence of impurities in the starting materials.- Maintain a consistent and moderate reaction temperature. - Monitor the reaction by TLC and stop it once the starting materials are consumed. - Ensure the purity of both 2,3-diamino-1,4-naphthoquinone and 2,3-butanedione.
Difficulty in Product Crystallization - Presence of impurities, especially the imidazole side product. - Incorrect choice of solvent for recrystallization.- First, attempt to purify the crude product by column chromatography. - Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like toluene or dichloromethane) can be effective.
Unexpected Spectroscopic Data (NMR, MS) - Presence of side products or residual solvent. - Isomeric impurities in the starting materials.- Compare the obtained spectra with literature data for 2,3-dimethylbenzo[g]quinoxaline-5,10-dione and the potential 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione side product. - Ensure complete removal of solvent under high vacuum. - Verify the purity of the starting materials.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar quinoxaline derivatives.

Materials:

  • 2,3-diamino-1,4-naphthoquinone

  • 2,3-butanedione (diacetyl)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., methanol/toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diamino-1,4-naphthoquinone (1 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add 2,3-butanedione (1.1 equivalents).

  • Gently reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash it with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/toluene mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a crystalline solid.

Visualizations

Synthesis_Pathway 2,3-diamino-1,4-naphthoquinone 2,3-diamino-1,4-naphthoquinone Intermediate Intermediate 2,3-diamino-1,4-naphthoquinone->Intermediate + 2,3-butanedione 2,3-butanedione 2,3-butanedione This compound This compound Intermediate->this compound - 2H2O

Caption: Synthetic pathway for this compound.

Side_Reaction_Pathway 2,3-diamino-1,4-naphthoquinone 2,3-diamino-1,4-naphthoquinone Imidazole_Intermediate Imidazole_Intermediate 2,3-diamino-1,4-naphthoquinone->Imidazole_Intermediate + Acetaldehyde Acetaldehyde_impurity Acetaldehyde (impurity) Side_Product 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione Imidazole_Intermediate->Side_Product - 2H2O, [O]

Caption: Formation of the common imidazole side product.

Troubleshooting_Workflow start Synthesis of this compound check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield impure Impure Product? low_yield->impure No optimize Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize Yes purify Purification (Recrystallization, Chromatography) impure->purify Yes characterize Characterize Product impure->characterize No troubleshoot_side_product Identify Side Product (NMR, MS). Likely imidazole. impure->troubleshoot_side_product Major Impurity optimize->start purify->characterize end Successful Synthesis characterize->end troubleshoot_side_product->purify

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Stability of 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,3-Dimethyl-5,8-quinoxalinedione under acidic conditions. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in acidic solutions?

The stability of this compound in acidic environments can be influenced by several factors, including:

  • pH: The concentration of hydrogen ions can catalyze degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Presence of Nucleophiles: The quinone structure is susceptible to nucleophilic attack, which can be exacerbated under acidic conditions that activate the carbonyl groups.

  • Solvent System: The polarity and composition of the solvent can influence reaction rates and solubility of degradation products.

  • Exposure to Light: Photodegradation can be a concern for many organic molecules.

Q2: What is the expected degradation pathway for this compound under acidic conditions?

While specific experimental data for this compound is limited, based on the general chemistry of quinones, a likely degradation pathway involves the nucleophilic addition of water to the quinone ring. Under acidic conditions, the carbonyl groups of the quinone are protonated, increasing their electrophilicity and making the ring more susceptible to attack by water. This can lead to the formation of hydroxylated derivatives and potentially ring-opening products upon further reaction.

Q3: Are there any known incompatible reagents to avoid when working with this compound in an acidic medium?

To minimize degradation, it is advisable to avoid strong nucleophiles and potent oxidizing or reducing agents that are not part of the intended experimental design. The compatibility of all reagents should be carefully considered, and preliminary stability tests with the complete formulation are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in acidic solutions.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration. The experimental conditions (e.g., pH, temperature) are too harsh, leading to accelerated degradation.1. pH Adjustment: Evaluate the stability across a range of less acidic pH values to find an optimal balance between experimental requirements and compound stability. 2. Temperature Control: Conduct the experiment at a lower temperature to reduce the degradation rate. 3. Solvent Modification: Investigate the use of co-solvents to alter the polarity of the medium, which may help to stabilize the compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products. This will provide insight into the degradation mechanism. 2. Modify Experimental Design: Based on the identified degradation pathway, adjust the experimental conditions to minimize the formation of these products. For example, if hydroxylation is observed, deoxygenating the solvent may be beneficial.
Poor reproducibility of experimental results. Inconsistent experimental parameters or sample handling.1. Standardize Protocols: Ensure that all experimental parameters, including pH, temperature, incubation time, and solution preparation, are strictly controlled and documented. 2. Control Storage Conditions: Store stock solutions and samples under consistent and appropriate conditions (e.g., protected from light, at a specific temperature) to prevent degradation before and during the experiment.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound in Acidic Buffer

This protocol outlines a general procedure to quantify the stability of the target compound at a specific acidic pH.

  • Preparation of Buffer Solution: Prepare an acidic buffer of the desired pH (e.g., pH 3, 4, 5) using appropriate buffering agents (e.g., acetate, citrate). Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).

  • Incubation: a. Dilute the stock solution into the pre-warmed acidic buffer to a final concentration suitable for your analytical method (e.g., 10 µM). b. Incubate the solution at a controlled temperature (e.g., 37 °C).

  • Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture. b. Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile containing a neutralizing agent if necessary) to stop further degradation.

  • Analysis: a. Analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. b. Quantify the remaining concentration of this compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the compound concentration versus time. b. Determine the degradation rate constant (k) from the slope of the line. c. Calculate the half-life (t½) of the compound using the equation: t½ = 0.693 / k.

Quantitative Data Summary

pH Temperature (°C) Rate Constant (k, hr⁻¹) Half-life (t½, hr)
3.037[Experimental Value][Experimental Value]
4.037[Experimental Value][Experimental Value]
5.037[Experimental Value][Experimental Value]

Visualizations

degradation_pathway A This compound B Protonated Intermediate A->B + H⁺ C Hydroxylated Adduct B->C + H₂O (Nucleophilic Attack) D Further Degradation Products (e.g., Ring Opening) C->D Further Reactions

Caption: Proposed degradation pathway under acidic conditions.

troubleshooting_workflow start Experiment Start observe Observe Instability (e.g., rapid loss, extra peaks) start->observe check_params Verify Experimental Parameters (pH, Temp, Reagents) observe->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust Harsh Conditions (Increase pH, Lower Temp) params_ok->adjust_params Yes correct_params Correct Parameters and Re-run Experiment params_ok->correct_params No analyze_deg Characterize Degradants (LC-MS, NMR) adjust_params->analyze_deg end Stable Experiment adjust_params->end modify_protocol Modify Protocol Based on Degradation Pathway analyze_deg->modify_protocol modify_protocol->end correct_params->observe

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: 2,3-Dimethyl-5,8-quinoxalinedione Electrochemical Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-5,8-quinoxalinedione. The information is designed to address common challenges encountered during electrochemical experiments and offer strategies for performance improvement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the electrochemical analysis of this compound.

Issue Possible Causes Recommended Solutions
Low Specific Capacity 1. Incomplete dissolution of the active material in the slurry. 2. Poor contact between the active material and the conductive additive. 3. High internal resistance of the electrode. 4. Decomposition of the electrolyte at the operating potential.1. Optimize the slurry preparation procedure by adjusting the solvent and mixing time. Sonication can aid in achieving a homogeneous dispersion. 2. Increase the content of the conductive additive (e.g., carbon black) or use a high-surface-area carbon material. 3. Ensure proper calendering of the electrode to improve particle contact and reduce porosity. 4. Select an electrolyte with a stable electrochemical window for the desired potential range. Consider using electrolyte additives to form a stable solid-electrolyte interphase (SEI).
Poor Cycling Stability (Capacity Fade) 1. Dissolution of the active material or its reduction products into the electrolyte. 2. Irreversible side reactions with the electrolyte. 3. Mechanical degradation of the electrode (e.g., cracking, delamination).1. Use a binder with strong adhesion properties. Consider cross-linking the binder to enhance mechanical stability. 2. Incorporate the quinoxaline moiety into a polymer backbone to reduce solubility. 3. Optimize the electrolyte composition to minimize side reactions. Additives that promote a stable SEI layer can be beneficial.
High Polarization (Large Voltage Hysteresis) 1. Sluggish reaction kinetics. 2. High charge transfer resistance at the electrode-electrolyte interface. 3. Low ionic conductivity of the electrolyte within the electrode pores.1. Incorporate a catalyst or use a conductive additive with catalytic properties. 2. Modify the surface of the active material to enhance charge transfer. 3. Ensure the electrode has an optimized porous structure to facilitate electrolyte penetration. 4. Increase the concentration of the conducting salt in the electrolyte.
Irreproducible Cyclic Voltammetry (CV) Curves 1. Inadequate cleaning of the working electrode. 2. Presence of impurities in the electrolyte or on the electrode surface. 3. Unstable reference electrode potential.1. Thoroughly polish and clean the working electrode before each experiment. 2. Use high-purity solvents and salts for the electrolyte. Purge the electrolyte with an inert gas (e.g., Argon) to remove oxygen. 3. Check and calibrate the reference electrode regularly.

Frequently Asked Questions (FAQs)

Q1: What are the expected redox potentials for this compound?

A1: The redox potentials of this compound are influenced by the solvent, electrolyte, and scan rate used in the experiment. Generally, quinoxaline-diones exhibit two reversible one-electron reduction steps. The exact potentials should be determined experimentally under your specific conditions. For some substituted quinoxalines, the first cathodic reduction occurs in dimethylformamide.[1]

Q2: How can I improve the electronic conductivity of my this compound-based electrode?

A2: Improving electronic conductivity is crucial for achieving high performance. You can:

  • Increase Conductive Additive: Increase the weight percentage of conductive additives like carbon black, graphene, or carbon nanotubes in your electrode formulation.

  • Composite Materials: Form a composite of this compound with a highly conductive material. For instance, loading the active material onto a supercapacitor carbon support has been shown to be effective for similar quinoxaline-thiophene conjugated polymers.

  • Polymerization: Incorporate the this compound moiety into a conjugated polymer backbone. This can enhance intramolecular and intermolecular charge transport.

Q3: What is a suitable electrolyte system for testing this compound?

A3: The choice of electrolyte is critical. For non-aqueous applications, such as lithium-ion batteries, an electrolyte consisting of a lithium salt (e.g., LiPF6, LiTFSI) in a mixture of organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) is a common starting point. The specific formulation may need to be optimized to ensure good ionic conductivity and stability at the operating potentials of the quinoxaline-dione.

Q4: How can I minimize the dissolution of the active material in the electrolyte?

A4: Dissolution is a common issue for small organic molecules in liquid electrolytes, leading to rapid capacity fade. To mitigate this:

  • Polymerization: As mentioned, incorporating the active molecule into a polymer structure is a highly effective strategy.

  • Binder Selection: Use a binder that has low solubility in the chosen electrolyte and good adhesion to both the active material and the current collector.

  • Electrolyte Modification: Adding a co-solvent that reduces the solubility of the active material can be explored, but care must be taken not to compromise ionic conductivity.

Q5: Are there any known degradation pathways for quinoxaline-diones during electrochemical cycling?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, related quinone compounds can undergo irreversible reactions, especially in the presence of nucleophiles or reactive species in the electrolyte. The reduction of the quinone moiety to a hydroquinone or semiquinone radical is a key part of its electrochemical activity.[2] Instability can arise from the reactivity of these reduced species.

Experimental Protocols

Cyclic Voltammetry (CV) of this compound

Objective: To determine the redox potentials and electrochemical reversibility of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or foil

  • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or dimethylformamide (DMF)

  • Analyte: 1-5 mM this compound

Procedure:

  • Polish the GCE with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water. Dry the electrode thoroughly.

  • Prepare the electrolyte solution by dissolving TBAP in the chosen anhydrous solvent.

  • Prepare the analyte solution by dissolving this compound in the electrolyte solution.

  • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Purge the solution with an inert gas (e.g., Argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Perform the CV scan within a potential window appropriate for the expected redox events. Start with a wide window and then narrow it to focus on the peaks of interest.

  • Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the redox processes.

Fabrication and Testing of a Coin Cell

Objective: To evaluate the performance of this compound as a cathode material in a lithium-ion battery.

Materials:

  • Active Material: this compound

  • Conductive Additive: Super P or other conductive carbon

  • Binder: Polyvinylidene fluoride (PVDF)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Current Collector: Aluminum foil

  • Anode: Lithium metal foil

  • Separator: Celgard 2400 or similar microporous membrane

  • Electrolyte: 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

  • Coin Cell Components: CR2032 casings, spacers, and springs

Procedure:

  • Slurry Preparation: Mix the active material, conductive additive, and PVDF binder in a weight ratio of, for example, 70:20:10 in NMP. Stir the mixture until a homogeneous slurry is formed.

  • Electrode Casting: Cast the slurry onto the aluminum foil using a doctor blade.

  • Drying: Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried sheet.

  • Coin Cell Assembly: Assemble the CR2032 coin cell in an argon-filled glovebox in the following order: negative casing, lithium anode, separator, a few drops of electrolyte, the prepared cathode, spacer, spring, and positive casing.

  • Crimping: Crimp the cell using a coin cell crimper to ensure it is properly sealed.

  • Electrochemical Testing: Let the cell rest for a few hours to ensure complete wetting of the electrodes. Then, perform galvanostatic charge-discharge cycling at various current densities (C-rates) within a suitable voltage window.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing slurry Slurry Preparation (Active Material, Carbon, Binder) casting Doctor Blade Casting on Current Collector slurry->casting drying Vacuum Drying casting->drying punching Electrode Punching drying->punching cathode Punched Cathode punching->cathode anode Anode (Li Foil) separator Separator anode->separator separator->cathode electrolyte Electrolyte Addition cathode->electrolyte crimping Crimping electrolyte->crimping cv Cyclic Voltammetry (CV) crimping->cv gcd Galvanostatic Cycling (GCD) crimping->gcd eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis redox_pathway DMQD This compound (Neutral State) Semiquinone Semiquinone Radical Anion DMQD->Semiquinone + e⁻ Semiquinone->DMQD - e⁻ Dianion Dianion Semiquinone->Dianion + e⁻ Dianion->Semiquinone - e⁻

References

Technical Support Center: Scaling Up 2,3-Dimethyl-5,8-quinoxalinedione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2,3-Dimethyl-5,8-quinoxalinedione.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. Optimization of reaction parameters is crucial for maximizing yield.[1]
Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature control.Ensure precise measurement of reactants. Control the reaction temperature diligently, as exothermic reactions can lead to unwanted side products. Dropwise addition of one reactant to the other can help manage heat generation.
Sub-optimal pH: The reaction medium's pH may not be ideal for the condensation reaction.While many quinoxaline syntheses are performed without explicit pH control, the acidity or basicity of the reaction mixture can influence the reaction rate and product purity. Experiment with mild acid or base catalysts if yields are consistently low.
Air Sensitivity: The hydroquinone intermediate is susceptible to oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive intermediates.
Impurity Formation Oxidation of Reactants/Intermediates: Exposure to air can lead to the formation of colored impurities.Utilize degassed solvents and perform the reaction under an inert atmosphere.
Over-alkylation/Side-chain Reactions: Particularly when using strong bases or high temperatures.Optimize the reaction conditions by using milder bases and maintaining strict temperature control.
Incomplete Removal of Starting Materials: Insufficient reaction time or purification.Monitor the reaction to completion. Employ appropriate purification techniques such as recrystallization or column chromatography.
Difficult Purification Product Oiling Out: The product separates as an oil instead of a crystalline solid during recrystallization.Try different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization.
Fine Particle Size: The product precipitates as very fine particles, making filtration difficult.Control the rate of crystallization by slow cooling or by using a solvent system where the product has slightly higher solubility.
Co-precipitation of Impurities: Impurities crystallize along with the desired product.A multi-step purification process involving recrystallization from different solvent systems or column chromatography may be necessary.
Scale-up Challenges Exotherm Control: The reaction may generate significant heat, leading to runaway reactions at a larger scale.Implement efficient cooling systems and consider portion-wise or slow addition of reactants. Perform reaction calorimetry studies to understand the thermal profile of the reaction.
Mixing Issues: Inefficient mixing in larger reactors can lead to localized "hot spots" and incomplete reactions.Use appropriate agitation systems and ensure the reactor is properly baffled for efficient mixing.
Solid Handling: Transferring and filtering large quantities of solids can be challenging.Utilize appropriate solid handling equipment such as filter-dryers. Optimize the crystallization process to obtain a product with good filtration characteristics.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this would typically be the reaction of 2,3-diaminobutane with 1,4-benzoquinone or a suitable derivative. An alternative approach could involve the oxidation of 2,3-dimethyl-5,8-dihydroxyquinoxaline.

Q2: What is a typical experimental protocol for the laboratory-scale synthesis of this compound?

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The primary safety concern is the management of the reaction exotherm. The condensation reaction can be exothermic, and on a large scale, this heat can accumulate and lead to a dangerous increase in temperature and pressure. It is essential to have adequate cooling capacity and a well-defined emergency plan. Additionally, the handling of bulk quantities of flammable solvents and potentially hazardous reagents requires appropriate personal protective equipment and engineering controls. A thorough process safety assessment should be conducted before any scale-up.[3]

Q4: How can I optimize the yield of my reaction?

A4: Yield optimization is a multi-faceted process. Key parameters to investigate include:

  • Reaction Temperature: Small changes in temperature can significantly impact reaction rate and byproduct formation.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

  • Catalyst: While many quinoxaline syntheses proceed without a catalyst, the use of a mild acid or base catalyst can sometimes improve yields and reaction times.

  • Reactant Stoichiometry: Ensure an accurate molar ratio of the reactants.

  • Reaction Time: Monitor the reaction to ensure it has gone to completion without significant product degradation.

Q5: What are the best methods for purifying this compound at a larger scale?

A5: Recrystallization is often the most practical method for large-scale purification. The choice of solvent is critical and should be determined through laboratory-scale experiments. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Filtration and drying are subsequent important steps. For challenging purifications, column chromatography can be used, but this is often less practical and more costly at an industrial scale.

Section 3: Visualizing the Process

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactant_A 2,3-Diaminobutane Reaction Condensation Reaction (Solvent, Temperature Control) Reactant_A->Reaction Reactant_B 1,4-Benzoquinone Reactant_B->Reaction Quench Reaction Quench (e.g., water addition) Reaction->Quench After completion Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration Drying_Final Drying of Product Filtration->Drying_Final Final_Product Pure this compound Drying_Final->Final_Product

Caption: General workflow for the synthesis and purification.

Logical Relationship of Scale-Up Challenges

This diagram outlines the interconnected challenges faced during the scale-up of the synthesis.

scale_up_challenges Interconnected Scale-up Challenges Scale_Up Process Scale-Up Exotherm Increased Exotherm Scale_Up->Exotherm Mixing Mixing Inefficiency Scale_Up->Mixing Purity Decreased Purity Exotherm->Purity Side Reactions Safety Safety Hazards Exotherm->Safety Runaway Reaction Mixing->Purity Incomplete Reaction Yield Reduced Yield Mixing->Yield Purity->Yield Purification Purification Difficulty Purity->Purification

Caption: Key challenges in scaling up the synthesis process.

References

preventing degradation of 2,3-Dimethyl-5,8-quinoxalinedione during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-Dimethyl-5,8-quinoxalinedione during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: this compound, like other quinone and quinoxaline derivatives, is susceptible to degradation under several conditions:

  • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the quinoxaline ring or functional groups.[1][2][3][4]

  • Light Exposure: Quinoxaline derivatives can be photochemically active and may undergo degradation upon exposure to UV or even visible light.

  • Oxidizing and Reducing Agents: The quinone moiety is redox-active and can be readily reduced to the corresponding hydroquinone or semiquinone radical, which may be unstable and prone to further reactions or re-oxidation.

  • High Temperatures: Thermal degradation of the quinoxaline ring system can occur at elevated temperatures.[5][6]

  • Nucleophilic Attack: The electron-deficient nature of the quinone and quinoxaline rings makes them susceptible to attack by nucleophiles.[7]

Q2: What are the visible signs of this compound degradation?

A2: Degradation can often be observed through:

  • A color change in the solid material or reaction mixture.

  • The appearance of new spots on Thin Layer Chromatography (TLC) or peaks in Liquid Chromatography (LC) analysis.

  • A decrease in the yield of the desired product.

  • Formation of insoluble byproducts.

Q3: How should this compound be stored to minimize degradation?

A3: To ensure stability during storage, it is recommended to:

  • Store in a tightly sealed, amber-colored vial to protect from light and moisture.

  • Keep in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Avoid exposure to atmospheric oxygen and humidity.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of multiple byproducts.
Potential Cause Troubleshooting Step Rationale
Degradation due to pH Buffer the reaction mixture to a neutral or slightly acidic pH (pH 4-6). Avoid strongly acidic or basic conditions.Quinoxaline derivatives can exhibit enhanced stability in a slightly acidic to neutral pH range, minimizing hydrolysis.[1][2][3][4]
Photodegradation Conduct the reaction in a flask wrapped in aluminum foil or in a dark room. Use a light source with a filter to exclude UV wavelengths if irradiation is necessary for the reaction.Protecting the reaction from light prevents the initiation of photochemical degradation pathways.
Oxidation/Reduction Degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). If unavoidable, consider using a mild, non-interfering antioxidant.The quinone moiety is redox-sensitive. An inert atmosphere prevents oxidation of the starting material or intermediates.
Thermal Degradation Run the reaction at the lowest effective temperature. If elevated temperatures are required, minimize the reaction time.High temperatures can lead to the decomposition of the quinoxaline core.[5][6]
Nucleophilic Attack If using nucleophilic reagents, control the stoichiometry and addition rate carefully. Consider using protecting groups if there are sensitive sites on the molecule.[8]The electron-deficient quinoxaline ring is susceptible to nucleophilic attack, leading to side products.[7]
Issue 2: The reaction mixture changes color significantly, and the starting material is consumed, but the desired product is not formed.
Potential Cause Troubleshooting Step Rationale
Formation of a stable, undesired intermediate Analyze the reaction mixture by LC-MS or NMR to identify the major byproduct. This can provide insight into the degradation pathway.Understanding the structure of the byproduct can help in diagnosing the side reaction (e.g., addition, reduction).
Radical reactions Add a radical scavenger (e.g., TEMPO, if compatible with the desired reaction) to see if it inhibits the side reaction.Quinones can participate in single-electron transfer processes, leading to radical species and subsequent undesired reactions.
Incompatibility with solvent Choose a solvent that is known to be stable under the reaction conditions and is compatible with quinoxaline derivatives (e.g., aprotic solvents like DMF, DMSO, or chlorinated solvents).The solvent can participate in the degradation process, especially under harsh conditions.

Summary of Stability Data

The following table summarizes the general stability of quinoxaline-diones under various conditions. Specific quantitative data for this compound is limited in the literature; therefore, these are qualitative guidelines based on the behavior of related compounds.

Condition Stability Potential Degradation Pathway Recommendation
pH < 4 Moderate to LowAcid-catalyzed hydrolysisBuffer reaction to pH 4-7
pH 4 - 7 HighMinimal degradationOptimal pH range for many reactions
pH > 8 LowBase-catalyzed hydrolysis, oxidationBuffer reaction to pH 4-7
UV/Visible Light LowPhotodegradation, radical formationProtect from light
Elevated Temperature (>100 °C) Moderate to LowThermal decomposition of the heterocyclic ringUse lowest effective temperature
Oxidizing Agents LowRing opening, side-chain oxidationAvoid strong oxidants, use inert atmosphere
Reducing Agents LowReduction to hydroquinone/semiquinoneAvoid strong reducing agents unless desired
Nucleophiles Moderate to Low1,4-addition or substitutionControl stoichiometry, consider protecting groups

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Inert Conditions
  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

  • Reagent and Solvent Preparation: Use anhydrous solvents. If necessary, degas the solvent by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Setup: Assemble the glassware under a positive pressure of argon or nitrogen. Add this compound and other solid reagents to the reaction flask.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe.

  • Reagent Addition: Add any liquid reagents dropwise via a syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots under a positive pressure of inert gas.

  • Work-up: Quench the reaction with a degassed solution and perform the extraction and purification under minimal exposure to air and light.

Protocol 2: Photochemical Reaction with Minimized Degradation
  • Reaction Vessel: Use a borosilicate glass reaction vessel that filters out short-wavelength UV light, or use a specific wavelength filter with your light source.

  • Light Source: Choose a light source that emits in the desired wavelength range for the reaction, avoiding broad-spectrum lamps if possible.

  • Temperature Control: Use a cooling bath to maintain a constant, low temperature during the irradiation to minimize thermal degradation.

  • Inert Atmosphere: As with other reactions, maintain an inert atmosphere to prevent photo-oxidation.

  • Reaction Time: Monitor the reaction closely and stop the irradiation as soon as the starting material is consumed to prevent over-irradiation and degradation of the product.

Visualizations

Signaling Pathways and Experimental Workflows

Degradation_Pathways cluster_conditions Degradation Conditions This compound This compound Extreme pH (Acidic/Basic) Extreme pH (Acidic/Basic) Light (UV/Visible) Light (UV/Visible) High Temperature High Temperature Nucleophiles Nucleophiles Oxidizing/Reducing Agents) Oxidizing/Reducing Agents) Degraded Products Degraded Products Hydrolysis Products Hydrolysis Products Extreme pH (Acidic/Basic)->Hydrolysis Products Photoproducts / Radical Species Photoproducts / Radical Species Light (UV/Visible)->Photoproducts / Radical Species Oxidizing/Reducing Agents Oxidizing/Reducing Agents Redox Products (Hydroquinone) Redox Products (Hydroquinone) Oxidizing/Reducing Agents->Redox Products (Hydroquinone) Thermal Decomposition Products Thermal Decomposition Products High Temperature->Thermal Decomposition Products Addition/Substitution Products Addition/Substitution Products Nucleophiles->Addition/Substitution Products Hydrolysis Products->Degraded Products Photoproducts / Radical Species->Degraded Products Redox Products (Hydroquinone)->Degraded Products Thermal Decomposition Products->Degraded Products Addition/Substitution Products->Degraded Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start Reaction Setup check_conditions Assess Reaction Conditions (pH, Temp, Light, Atmosphere) start->check_conditions inert_atmosphere Use Inert Atmosphere (Ar or N2) check_conditions->inert_atmosphere If sensitive to air/moisture protect_light Protect from Light check_conditions->protect_light If sensitive to light control_temp Control Temperature check_conditions->control_temp If sensitive to heat buffer_ph Buffer pH (4-7) check_conditions->buffer_ph If sensitive to pH run_reaction Run Reaction & Monitor inert_atmosphere->run_reaction protect_light->run_reaction control_temp->run_reaction buffer_ph->run_reaction check_degradation Check for Degradation (TLC/LC-MS) run_reaction->check_degradation check_degradation->check_conditions Degradation Observed (Re-evaluate conditions) workup Work-up & Purification check_degradation->workup No/Minimal Degradation end Obtain Product workup->end

Caption: A logical workflow for minimizing degradation during reactions.

References

troubleshooting experimental results with 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-Dimethyl-5,8-quinoxalinedione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: this compound generally exhibits low solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I resolve it?

A2: Precipitation in the cell culture medium can occur due to several factors:

  • High Final Concentration: The final concentration of the compound may exceed its solubility limit in the aqueous medium. Try performing a dose-response experiment at lower concentrations.

  • Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the aqueous medium can cause the compound to precipitate. To avoid this, perform serial dilutions of the stock solution in the medium.

  • Interaction with Media Components: Some components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. Consider reducing the percentage of FBS or using a serum-free medium if your experimental design allows.

Q3: My experimental results with this compound are not consistent. What are the potential sources of variability?

A3: Inconsistent results can arise from several sources:

  • Compound Stability: this compound, like other quinone-containing compounds, may be sensitive to light and redox conditions. Protect your stock solutions from light and prepare fresh dilutions for each experiment.

  • Cell Passage Number: The responsiveness of cells to a compound can change with increasing passage number. Ensure you are using cells within a consistent and low passage number range for all experiments.

  • Assay Conditions: Variations in incubation time, cell density, and reagent concentrations can all contribute to variability. Standardize your experimental protocols carefully.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of your compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the percentage of the pure compound and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound.

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed in Cell-Based Assays

If you are not observing the expected biological effect of this compound in your cell-based assays, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Incorrect Dosage Perform a wider dose-response study to ensure you are testing an effective concentration range.
Compound Degradation Prepare fresh stock solutions and dilutions. Ensure proper storage conditions (e.g., protected from light, appropriate temperature).
Cell Line Insensitivity The chosen cell line may not express the target of the compound. Try a different, more sensitive cell line if possible.
Assay Interference The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound in a cell-free assay system.
Problem 2: High Background Signal in a Cell Viability Assay (e.g., MTT, XTT)

High background signal can mask the true effect of the compound. Here are some ways to address this issue:

Potential Cause Suggested Solution
Compound Interference with Assay Reagents This compound, as a colored compound, may absorb light at the same wavelength as the assay readout. Run a control with the compound in cell-free medium to measure its intrinsic absorbance and subtract this from your experimental values.
Contamination Microbial contamination can lead to high metabolic activity and a false-positive signal. Visually inspect your cultures for any signs of contamination and regularly test for mycoplasma.[1][2][3][4]
Incorrect Reagent Concentration or Incubation Time Optimize the concentration of the viability reagent and the incubation time to ensure you are within the linear range of the assay.[5][6]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

Below are diagrams illustrating a hypothetical signaling pathway that could be affected by this compound and a typical experimental workflow for its evaluation.

G Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

G Experimental Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Compound Stock Preparation Compound Stock Preparation Compound Treatment Compound Treatment Compound Stock Preparation->Compound Treatment Cell Culture Maintenance Cell Culture Maintenance Cell Seeding Cell Seeding Cell Culture Maintenance->Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Data Acquisition Data Acquisition Cell Viability Assay->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Result Interpretation Result Interpretation Statistical Analysis->Result Interpretation

Caption: A typical workflow for evaluating the bioactivity of this compound.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethyl-5,8-quinoxalinedione and Benzoquinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. In this context, both quinoxaline and benzoquinone scaffolds have emerged as privileged structures in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of 2,3-Dimethyl-5,8-quinoxalinedione and various benzoquinone derivatives, focusing on their cytotoxic effects and underlying mechanisms of action, supported by experimental data.

Executive Summary

This guide delves into a comparative analysis of this compound and a selection of benzoquinone derivatives, evaluating their potential as anticancer agents. While both classes of compounds exhibit cytotoxic properties against various cancer cell lines, their potency and mechanisms of action can differ significantly. Benzoquinone derivatives have been more extensively studied, with a wealth of data available on their cytotoxic profiles and their ability to induce oxidative stress and modulate signaling pathways such as MAPK/ERK. Information on this compound is less abundant, but existing research on related quinoxaline-5,8-diones suggests a potential for potent antiproliferative activity, also linked to the MAPK/ERK pathway. This guide aims to synthesize the available data to provide a clear, evidence-based comparison to inform future research and drug development efforts.

Data Presentation: A Comparative Look at Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and various benzoquinone derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity (IC50) of this compound

CompoundCell LineIC50 (µM)Reference
2,3-DimethylquinoxalineHepG2 (Liver Carcinoma)>100[1]
2,3-DimethylquinoxalineRPTEC (Renal Proximal Tubule Epithelial Cells)No significant effect at ≤100 µM[1]

Note: The available data for this compound is limited. The cited study investigated 2,3-dimethylquinoxaline, and while it provides an initial indication of low cytotoxicity in these specific cell lines, further studies on the 5,8-dione derivative against a broader panel of cancer cells are necessary for a comprehensive understanding of its anticancer potential.

Table 2: Cytotoxic Activity (IC50) of Selected Benzoquinone Derivatives

CompoundCell LineIC50 (µM)Reference
2,5-Diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ)MH-22A (Mouse Hepatoma)0.31 ± 0.1[2]
2,6-Dichloro-1,4-benzoquinone (DCBQ)5637 (Bladder Cancer)80.8 - 99.5[3]
Caco-2 (Colon Carcinoma)80.8 - 99.5[3]
MGC-803 (Gastric Cancer)80.8 - 99.5[3]
2,6-Dichloro-3-methyl-1,4-benzoquinone (DCMBQ)5637 (Bladder Cancer)41.0 - 57.6[3]
Caco-2 (Colon Carcinoma)41.0 - 57.6[3]
MGC-803 (Gastric Cancer)41.0 - 57.6[3]
2,3,6-Trichloro-1,4-benzoquinone (TCBQ)5637 (Bladder Cancer)122.1 - 146.6[3]
Caco-2 (Colon Carcinoma)122.1 - 146.6[3]
MGC-803 (Gastric Cancer)122.1 - 146.6[3]
2,6-Dibromobenzoquinone (DBBQ)5637 (Bladder Cancer)86.9 - 93.8[3]
Caco-2 (Colon Carcinoma)86.9 - 93.8[3]
MGC-803 (Gastric Cancer)86.9 - 93.8[3]

Mechanisms of Action: A Tale of Two Scaffolds

Benzoquinone Derivatives: Oxidative Stress and MAPK/ERK Pathway Activation

The anticancer activity of many benzoquinone derivatives is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and ultimately trigger programmed cell death (apoptosis).

Furthermore, benzoquinones have been shown to modulate key signaling pathways involved in cell proliferation and survival. One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Studies have demonstrated that certain benzoquinones can lead to the phosphorylation and activation of ERK1/2, which can, under specific cellular contexts, contribute to apoptosis.

benzoquinone_mechanism cluster_cell Cancer Cell BQ Benzoquinone Derivative ROS Reactive Oxygen Species (ROS) BQ->ROS MAPKKK Raf ROS->MAPKKK activates MAPKK MEK MAPKKK->MAPKK phosphorylates MAPK ERK MAPKK->MAPK phosphorylates Apoptosis Apoptosis MAPK->Apoptosis induces quinoxalinedione_hypothesis cluster_cell Cancer Cell QD 2,3-Dimethyl-5,8- quinoxalinedione Upstream Upstream Kinases QD->Upstream modulates (?) MAPKKK Raf Upstream->MAPKKK MAPKK MEK MAPKKK->MAPKK MAPK ERK MAPKK->MAPK Proliferation Cell Proliferation MAPK->Proliferation mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Solubilize formazan incubation3->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

References

Navigating the Electrochemical Landscape: A Comparative Guide to the Stability of Quinoxaline-Based Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and organic electronics, the electrochemical stability of acceptor materials is a critical parameter dictating the long-term performance and viability of organic solar cells (OSCs) and other electronic devices. This guide provides a detailed comparison of the electrochemical stability of quinoxaline-based acceptors against other prominent non-fullerene acceptors (NFAs), supported by experimental data and detailed protocols.

The quest for efficient and stable organic electronics has led to the development of a diverse array of NFAs. Among these, quinoxaline derivatives have emerged as a promising class of materials due to their tunable electronic properties and strong electron-accepting nature. However, the stability of the parent quinoxaline scaffold under electrochemical stress can be a limiting factor. This guide delves into the electrochemical robustness of structurally engineered quinoxaline-based acceptors and benchmarks them against established alternatives like perylene diimides (PDIs) and ITIC derivatives.

Comparative Electrochemical Stability

The electrochemical stability of an acceptor molecule is often evaluated by its ability to withstand repeated reduction and oxidation cycles without significant degradation. This is typically quantified by measuring the retention of its charge capacity over a series of cycles in a cyclic voltammetry (CV) experiment. The following table summarizes the electrochemical stability of selected quinoxaline-based acceptors and their alternatives.

Acceptor ClassSpecific DerivativeCapacity Fade after 202 Cycles (%)First Reduction Potential (V vs. Fc/Fc+)Reference
Quinoxaline Parent Quinoxaline98.6-2.23[1][2]
Indolo[2,3-b]quinoxaline (5a)9.18-1.97[1][2]
2/3-tert-butyl-indolo[2,3-b]quinoxaline (5g)6.93-1.98[1][2]
2/3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)0.14 -2.01[1][2]
Perylene Diimide (PDI) Perylenetetracarboxylic diimide (PTCDI)~10 (over 300 cycles)~ -0.6 to -0.8[3]
ITIC Analog ITICData on long-term CV cycling stability is not readily available in terms of % capacity fade. Studies often focus on photostability, where degradation is observed.~ -0.6 to -0.7[4][5]

Key Observations:

  • The parent quinoxaline molecule exhibits poor electrochemical stability, with a significant capacity fade of 98.6% after 202 cycles.[1][2]

  • Structural modification, specifically the fusion of an indole ring to the quinoxaline core to form indolo[2,3-b]quinoxaline, dramatically enhances stability.

  • Further functionalization of the indolo[2,3-b]quinoxaline scaffold with tert-butyl and methoxyethyl groups leads to exceptional stability, with a capacity fade of only 0.14% after 202 cycles for derivative 5h .[1][2]

  • Perylene diimide (PTCDI) also demonstrates good electrochemical stability, with approximately 90% capacity retention after 300 cycles.[3]

  • While ITIC is a high-performing NFA, its electrochemical stability under prolonged cycling is less reported in the literature, with a greater focus on its photostability, which can be a concern.[4][5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols used for the electrochemical stability measurements.

Cyclic Voltammetry for Stability Testing (H-Cell Cycling)

The electrochemical stability of the quinoxaline-based acceptors was evaluated using H-cell cycling experiments.

  • Cell Configuration: A two-compartment H-cell separated by a glass frit.

  • Electrodes: A glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

  • Electrolyte: 0.5 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Analyte Concentration: 5 mM of the acceptor molecule.

  • Procedure:

    • The electrolyte solution is purged with nitrogen for at least 15 minutes to remove dissolved oxygen.

    • The initial cyclic voltammogram is recorded at a scan rate of 100 mV/s to determine the reduction and oxidation potentials.

    • For stability testing, the potential is cycled through the first reduction and oxidation waves for a specified number of cycles (e.g., 202 cycles).

    • The capacity fade is calculated by comparing the peak current of the first reduction wave of the final cycle to that of the initial cycle.

The relationship between the molecular structure of quinoxaline derivatives and their resulting electrochemical stability can be visualized as a logical progression.

cluster_quinoxaline Quinoxaline Core Modification cluster_stability Electrochemical Stability Quinoxaline Parent Quinoxaline IndoloQuinoxaline Indolo[2,3-b]quinoxaline Quinoxaline->IndoloQuinoxaline Indole Fusion Poor_Stability Poor Stability (98.6% fade) Quinoxaline->Poor_Stability FunctionalizedIndolo Functionalized Indolo[2,3-b]quinoxaline (5h) IndoloQuinoxaline->FunctionalizedIndolo Side-chain Engineering Improved_Stability Improved Stability (9.18% fade) IndoloQuinoxaline->Improved_Stability Excellent_Stability Excellent Stability (0.14% fade) FunctionalizedIndolo->Excellent_Stability

Caption: Molecular engineering approach to enhance the electrochemical stability of quinoxaline-based acceptors.

Signaling Pathway for Electrochemical Degradation

The electrochemical degradation of less stable quinoxaline derivatives can be conceptualized as a signaling pathway where the initial electrochemical stimulus triggers a cascade of reactions leading to the loss of active material.

cluster_process Electrochemical Degradation Pathway A Repetitive Redox Cycling B Radical Anion Formation A->B Electron Transfer C Chemical Side Reactions (e.g., dimerization, protonation) B->C Instability of Radical D Formation of Electro-inactive Species C->D Irreversible Transformation E Loss of Redox Activity D->E Capacity Fade

References

Performance of 2,3-Dimethyl-5,8-quinoxalinedione in Organic Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel organic semiconductors with tailored electronic properties is a cornerstone of next-generation electronic and biomedical devices. Among the vast landscape of molecular candidates, quinoxaline derivatives have emerged as a promising class of n-type materials, owing to the electron-deficient nature of the pyrazine ring. This guide provides a comparative analysis of the expected performance of 2,3-Dimethyl-5,8-quinoxalinedione in organic electronic devices, contextualized by the performance of established alternative materials. While specific experimental data for this exact molecule is limited in publicly accessible literature, we can infer its potential based on related structures and benchmark materials.

Performance Comparison

MaterialDevice ArchitectureElectron Mobility (μe) (cm²/Vs)On/Off RatioDeposition Method
Pyrazino[2,3-g]quinoxaline-2,7-dione based polymer Top-Gate, Bottom-Contact OFETup to 4.28 x 10⁻³~10³Solution Shearing
Perylene Diimide (PDI) Derivative Top-Contact, Bottom-Gate OFET~0.1 - 1.0+> 10⁵Vacuum Deposition / Solution Processing
[2][2]-phenyl-C61-butyric acid methyl ester (PCBM) Top-Contact, Bottom-Gate OFET~10⁻³ - 10⁻²~10⁴ - 10⁶Spin Coating

Note: The performance of organic electronic materials is highly dependent on factors such as film morphology, device architecture, and processing conditions. The data presented here is for representative devices and should be considered as a general comparison.

Experimental Protocols

Below are detailed methodologies for the fabrication of a solution-processed organic field-effect transistor, which can be adapted for the evaluation of this compound and other organic semiconductors.

Substrate Preparation
  • Cleaning: Substrates (e.g., heavily n-doped Si wafers with a thermally grown SiO₂ layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: The substrates are then dried with a stream of high-purity nitrogen gas and baked on a hotplate at 120°C for 30 minutes to remove any residual moisture.

  • Surface Treatment (Optional but Recommended): To improve the interface quality, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene, followed by rinsing and annealing.

Organic Semiconductor Film Deposition (Spin Coating)
  • Solution Preparation: A solution of the organic semiconductor (e.g., this compound) is prepared in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution is typically filtered through a 0.2 µm PTFE syringe filter.

  • Spin Coating: The substrate is placed on the chuck of a spin coater. A small amount of the semiconductor solution is dispensed onto the center of the substrate. The spin coater is then ramped up to a specific rotation speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).[3][4] This process spreads the solution evenly and evaporates the solvent, leaving a thin film of the organic semiconductor.

  • Annealing: The substrate with the deposited film is then annealed on a hotplate at a specific temperature (e.g., 80-150°C) for a defined time (e.g., 30-60 minutes) under an inert atmosphere (e.g., nitrogen or argon) to improve the film's crystallinity and morphology.

Source and Drain Electrode Deposition (Thermal Evaporation)
  • Mask Alignment: A shadow mask with the desired channel length and width is carefully placed over the organic semiconductor film.

  • Thermal Evaporation: The substrate with the mask is loaded into a high-vacuum thermal evaporation chamber. Gold (Au) is a commonly used electrode material due to its high work function and stability.[5] The chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr). An electric current is passed through a tungsten boat containing the gold, causing it to heat up and evaporate.[6]

  • Deposition: The evaporated gold atoms travel in a straight line and deposit onto the substrate through the openings in the shadow mask, forming the source and drain electrodes. A typical thickness for the electrodes is 40-50 nm. A quartz crystal microbalance is used to monitor the deposition rate and final thickness.

  • Device Completion: After the deposition, the chamber is vented, and the substrate with the completed OFETs is removed.

Visualizations

Experimental Workflow for OFET Fabrication

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_film Semiconductor Deposition cluster_electrode Electrode Deposition Cleaning Substrate Cleaning Drying Drying Cleaning->Drying Surface_Treatment Surface Treatment (OTS) Drying->Surface_Treatment Solution_Prep Solution Preparation Surface_Treatment->Solution_Prep Spin_Coating Spin Coating Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Mask_Alignment Mask Alignment Annealing->Mask_Alignment Thermal_Evaporation Thermal Evaporation (Au) Mask_Alignment->Thermal_Evaporation Device_Completion Device Completion Thermal_Evaporation->Device_Completion Donor_Acceptor_Interface cluster_process Photo-induced Charge Transfer Donor Donor Material (Hole Transport) Exciton Exciton (e⁻-h⁺ pair) Donor->Exciton Acceptor Acceptor Material (Electron Transport) (e.g., Quinoxaline Dione) Charge_Separation Charge Separation Exciton->Charge_Separation Charge_Separation->Donor Hole Remains Charge_Separation->Acceptor Electron Transfer Photon Photon (hν) Photon->Donor Absorption

References

Validating the Structure of 2,3-Dimethyl-5,8-quinoxalinedione Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the structure of adducts formed from 2,3-dimethyl-5,8-quinoxalinedione. Given the importance of quinoxaline derivatives in medicinal chemistry, particularly as potential therapeutic agents, rigorous structural confirmation of their reaction products is paramount. This document outlines common experimental techniques and provides representative data, including comparisons with alternative quinoxaline structures where direct data for the target molecule is limited.

Introduction to this compound and its Adducts

Quinoxaline-5,8-diones are a class of heterocyclic compounds known for their reactivity towards nucleophiles. The electron-deficient nature of the quinone ring makes it susceptible to Michael addition reactions. The formation of adducts, for instance with biological nucleophiles such as amino acid residues (e.g., cysteine) or other small molecules, is a key aspect of their mechanism of action and potential toxicity. Validating the precise structure of these adducts is crucial for understanding their biological activity and for the development of novel therapeutics.

Experimental Approaches to Structure Validation

The structural elucidation of this compound adducts typically involves a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray Crystallography for crystalline solids.

Experimental Protocols

General Synthesis of a Thiol Adduct (Illustrative Protocol):

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane or methanol.

  • Nucleophile Addition: Add the thiol-containing nucleophile (e.g., N-acetyl-L-cysteine, 1.1 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purification: Upon completion, purify the reaction mixture using column chromatography on silica gel to isolate the desired adduct.

  • Characterization: Characterize the purified product using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer. These 2D techniques are crucial for unambiguously assigning proton and carbon signals and confirming the point of adduction.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the adduct in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Obtain high-resolution mass spectra (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular formula of the adduct.

Data Presentation: Spectroscopic Data for Quinoxaline Derivatives

Since specific, publicly available, detailed NMR and MS data for adducts of this compound are scarce, this section presents representative data for the parent quinoxaline structure and related derivatives to illustrate the expected spectroscopic features.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoxaline Scaffolds

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
2,3-DimethylquinoxalineCH₃: ~2.7, Aromatic H: ~7.6-8.0CH₃: ~20-22, Aromatic C: ~128-142[1]
Quinoxaline-2,3(1H,4H)-dioneNH: ~12.0, Aromatic H: ~7.2-7.3C=O: ~155, Aromatic C: ~115-130[2]
6,7-dimethyl-quinoxaline-2,3-dioneCH₃: ~2.3, NH: ~11.9, Aromatic H: ~7.0CH₃: ~20, C=O: ~155, Aromatic C: ~116-138[2]

Table 2: Mass Spectrometry Data for Quinoxaline Derivatives

CompoundIonization MethodObserved m/zMolecular FormulaReference
2,3-DimethylquinoxalineESI/APCI[M+H]⁺ 159.0917C₁₀H₁₀N₂[1]
Ligand from 6,7-dimethylquinoxaline-2,3-dioneESI-MS[M+H]⁺ 233.12C₁₂H₁₆N₄O[2]

Note: The data presented are illustrative and may vary based on the specific adduct and experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for the synthesis and structural validation of this compound adducts.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structure Validation start This compound + Nucleophile reaction Reaction in Solution start->reaction 1. Mix purification Column Chromatography reaction->purification 2. Purify adduct Isolated Adduct purification->adduct 3. Characterize nmr NMR Spectroscopy (1H, 13C, 2D) adduct->nmr ms Mass Spectrometry (HRMS) adduct->ms structure Validated Structure nmr->structure ms->structure

Caption: Workflow for synthesis and structural validation.

Logical Relationship for Structure Elucidation

The process of elucidating the final structure of an adduct is a logical progression from initial data acquisition to final confirmation.

structure_elucidation ms_data Mass Spectrometry Data (Molecular Formula) proposed_structure Proposed Adduct Structure ms_data->proposed_structure nmr_1d 1D NMR Data (Functional Groups, Proton/Carbon Count) nmr_1d->proposed_structure nmr_2d 2D NMR Data (Connectivity, Spatial Relationships) validated_structure Validated Structure nmr_2d->validated_structure Confirms proposed_structure->nmr_2d Verify with

Caption: Logical flow for adduct structure elucidation.

Comparison with Alternative Quinoxaline Scaffolds

While this compound is a key scaffold, other quinoxaline derivatives are also extensively studied. For instance, 2,3-dichloroquinoxaline is a common precursor for synthesizing a variety of asymmetrically and symmetrically substituted quinoxalines by nucleophilic substitution. The validation techniques remain the same, but the expected spectroscopic signatures will differ based on the substituents. For example, the introduction of aromatic rings at the 2 and 3 positions will lead to more complex aromatic regions in the ¹H NMR spectrum.

Conclusion

The structural validation of adducts of this compound relies on a synergistic application of modern spectroscopic techniques. While direct, comprehensive datasets for these specific adducts are not always readily available in the public domain, the principles of structural elucidation are well-established within the broader field of quinoxaline chemistry. By employing high-resolution mass spectrometry to determine the molecular formula and a suite of 1D and 2D NMR experiments to establish connectivity, researchers can confidently determine the structures of novel adducts. This rigorous characterization is an indispensable step in the development of new quinoxaline-based therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Substituted Quinoxalinediones

Author: BenchChem Technical Support Team. Date: November 2025

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] Among these, substituted quinoxalinediones are a promising scaffold for the development of novel chemotherapeutic agents.[3][4] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][5] This guide provides an objective comparison of the cytotoxic performance of various substituted quinoxalinediones, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several substituted quinoxalinediones against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound ID/SeriesSubstitution HighlightsTarget Cell LineIC50 (µM)Reference
Compound 10 Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[6]
Compound 6c 2-Chloro quinoxaline with 4-Cl benzylidene side chainHepG-2 (Liver)1.53
HuH-7 (Liver)3.06
Compound IV Quinoxaline-based derivativePC-3 (Prostate)2.11[7][8]
Compound VIIIc Quinoxaline derivativeHCT116 (Colon)2.5[1]
Compound 3 Benzo[g]quinoxaline derivativeMCF-7 (Breast)2.89[9]
Compound III Quinoxaline-based derivativePC-3 (Prostate)4.11[7][8]
Compound 6 6-Chloroquinoxaline derivativeMCF-7 (Breast)5.11[10][11]
HCT-116 (Colon)6.18[10][11]
Compound 4m 2,3-dialkenyl quinoxaline with bromo groupA549 (Lung)9.32[5]
Compound 1k Sorafenib analogue with 4-F substitutionMCF-7 (Breast)16[12]
HeLa (Cervical)18[12]
Compound 1n Sorafenib analogue with 2,5-Cl substitutionMCF-7 (Breast)16[12]
HeLa (Cervical)18[12]
Compound 1m Sorafenib analogue with 4-Cl substitutionMCF-7 (Breast)18[12]
HeLa (Cervical)20[12]
Compound 1i Sorafenib analogue with 3-CF3 substitutionMCF-7 (Breast)19[12]
HeLa (Cervical)20[12]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol

This protocol provides a general framework for determining the cytotoxic effects of substituted quinoxalinediones on cancer cell lines.[3][12]

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density. The plates are then incubated (typically for 24 hours) to allow the cells to attach to the well surface.

  • Compound Treatment: The test compounds (substituted quinoxalinediones) are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the different compound concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a sterile MTT solution is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates incubation1 2. Incubate (24h) for Cell Adhesion cell_seeding->incubation1 add_compounds 3. Add Quinoxalinedione Derivatives (Varying Conc.) incubation1->add_compounds incubation2 4. Incubate (e.g., 48h) for Cytotoxic Effect add_compounds->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubation3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_plate 8. Measure Absorbance solubilize->read_plate calc_viability 9. Calculate Cell Viability (%) read_plate->calc_viability determine_ic50 10. Determine IC50 Value calc_viability->determine_ic50

Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which quinoxalinedione derivatives exert their cytotoxic effects is the induction of apoptosis.[13] This process of programmed cell death is tightly regulated by a complex network of signaling pathways. Several studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[5][9]

Key events in this pathway include:

  • Topoisomerase II Inhibition: Some derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication, leading to DNA damage and cell cycle arrest.[7][8]

  • Regulation of Bcl-2 Family Proteins: Treatment with cytotoxic quinoxalinediones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][9] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-8.[5][7][8]

  • Cell Death: Activated caspases cleave essential cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis and cell death.

Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_downstream Downstream Execution compound Substituted Quinoxalinedione topo_ii Topoisomerase II compound->topo_ii Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-3) cytochrome_c->caspase_cascade apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Apoptosis signaling induced by quinoxalinediones.

References

A Comparative Guide to Electron Acceptors: Benchmarking 2,3-Dimethyl-5,8-quinoxalinedione Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, the selection of appropriate chemical tools is paramount for obtaining reliable and reproducible experimental data. Electron acceptors are critical reagents in a multitude of cellular and biochemical assays, playing a pivotal role in the measurement of metabolic activity, enzymatic reactions, and cellular viability. This guide provides a comprehensive comparison of 2,3-Dimethyl-5,8-quinoxalinedione with three widely used commercial electron acceptors: 2,6-dichlorophenolindophenol (DCPIP), Menadione, and Cytochrome c.

This document is intended to serve as a practical resource, offering a side-by-side analysis of their electrochemical properties, applications in common assays, and detailed experimental protocols. By presenting this information in a clear and structured format, we aim to empower researchers to make informed decisions when selecting the most suitable electron acceptor for their specific experimental needs.

Quantitative Comparison of Electron Acceptor Properties

The efficacy of an electron acceptor is fundamentally determined by its electrochemical properties, primarily its reduction potential. This value indicates the molecule's affinity for electrons. The following table summarizes the available quantitative data for the compared electron acceptors. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented values are collated from various sources.

Electron AcceptorChemical StructureMolecular Weight ( g/mol )Reduction Potential (E₀' at pH 7)Key Characteristics
This compound
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
190.19E'₀ = -0.155 V (vs. SCE)Quinoxaline derivative, potential for use in various redox-based assays.
2,6-Dichlorophenolindophenol (DCPIP)
alt text
290.10+0.217 VRedox dye, changes from blue (oxidized) to colorless (reduced). Commonly used in photosynthesis research and vitamin C quantification.[1]
Menadione (Vitamin K3)
alt text
172.18Not readily available as a standard potential; acts as a redox cycler.A synthetic naphthoquinone, generates reactive oxygen species through redox cycling.[2][3][4][5] Used to induce oxidative stress in cellular models.
Cytochrome c Protein with heme group~12,400~+0.254 V[6][7]Heme-containing protein, a natural component of the electron transport chain.[8] Water-soluble and essential for cellular respiration.[8]

Applications in Cellular and Biochemical Assays

The choice of an electron acceptor is often dictated by the specific requirements of the experimental assay. Below is a comparison of the applications of the benchmarked compounds in common research methodologies.

Assay TypeThis compoundDCPIPMenadioneCytochrome c
Cell Viability/Cytotoxicity Potential for use in tetrazolium-like assays.Not commonly used.Used to induce cytotoxicity via oxidative stress for research purposes.[2][3]Not typically used as an external electron acceptor in these assays.
Mitochondrial Respiration Potential to accept electrons from the electron transport chain.Can accept electrons from the mitochondrial electron transport chain.Induces mitochondrial dysfunction through ROS production.[2][3]A natural electron carrier between Complex III and Complex IV of the electron transport chain.[8]
Enzyme Kinetics Can act as a substrate for oxidoreductases.Commonly used to measure the activity of dehydrogenases.Can be used to study enzymes involved in redox cycling.Used in assays for mitochondrial complex activity.
Photosynthesis Research Not a standard reagent.A classic Hill reagent, used to measure the rate of the light-dependent reactions.[9]Not typically used.Not typically used.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable results. This section provides methodologies for key experiments where electron acceptors are utilized.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Principle:

MTT_Assay cluster_cell Viable Cell MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases MTT->Mitochondrial_Dehydrogenases Reduction Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Mitochondrial_Dehydrogenases->Formazan

MTT Assay Workflow.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with the test compound for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Incubate the plate in the dark at room temperature for 2-4 hours with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

Resazurin (AlamarBlue) Cell Viability Assay

The Resazurin assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure cellular metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13][14][15][16]

Principle:

Resazurin_Assay cluster_cell Viable Cell Resazurin Resazurin (Blue, non-fluorescent) Cellular_Reductases Cellular Reductases Resazurin->Cellular_Reductases Reduction Resorufin Resorufin (Pink, fluorescent) Measurement Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Resorufin->Measurement Cellular_Reductases->Resorufin

Resazurin Assay Workflow.

Protocol:

  • Plate cells in a 96-well plate and treat as required for the experiment.

  • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS).

  • Add 20 µL of the Resazurin working solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[12]

Seahorse XF Extracellular Flux Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This technology provides insights into mitochondrial respiration and glycolysis. While not directly adding an exogenous electron acceptor to measure viability, it assesses the cell's ability to use oxygen as a terminal electron acceptor.

Principle:

Seahorse_Assay cluster_well Microplate Well cluster_instrument Seahorse XF Analyzer Cells Live Cells Media Assay Medium Cells->Media Consume O2 Produce Lactate (H+) Sensor O2 H+ Media->Sensor Diffusion Measurement Measure OCR & ECAR Sensor->Measurement

Seahorse XF Assay Principle.

Protocol Outline:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Exchange: Replace the cell culture medium with pre-warmed Seahorse XF assay medium.

  • Baseline Measurement: Place the cell plate in the Seahorse XF analyzer and measure baseline OCR and ECAR.

  • Compound Injection: Sequentially inject compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine key metabolic parameters.[17]

Signaling Pathways and Electron Transport

The electron acceptors discussed are integral to various biological signaling and metabolic pathways, most notably the mitochondrial electron transport chain (ETC).

Mitochondrial Electron Transport Chain

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions. This process is coupled with the transfer of protons across the membrane, creating a proton gradient that drives ATP synthesis.[18][19][20][21][22]

ETC cluster_ETC Electron Transport Chain NADH NADH C1 Complex I NADH->C1 e- FADH2 FADH2 C2 Complex II FADH2->C2 e- O2 O2 H2O H2O O2->H2O Reduction ATP ATP Q Coenzyme Q C1->Q e- ATP_Synthase ATP Synthase C1->ATP_Synthase H+ pumping C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C3->ATP_Synthase H+ pumping C4 Complex IV CytC->C4 e- C4->O2 e- C4->ATP_Synthase H+ pumping ATP_Synthase->ATP H+ pumping

Mitochondrial Electron Transport Chain.

In this pathway, Cytochrome c plays a natural and crucial role as an electron shuttle between Complex III and Complex IV.[8] Artificial electron acceptors like DCPIP can intercept electrons from the ETC, for example, by accepting electrons from the quinone pool. Menadione can also interact with the ETC, leading to the production of superoxide radicals. The specific interaction points of this compound with the ETC would require further experimental investigation.

Conclusion

The selection of an appropriate electron acceptor is a critical decision in experimental design. This guide provides a comparative overview of this compound and established commercial alternatives.

  • This compound , with its quinone structure, presents potential as a versatile electron acceptor, though further characterization of its performance in various biological assays is warranted. Its reported half-wave potential suggests it is a weaker electron acceptor than DCPIP and Cytochrome c.

  • DCPIP is a well-characterized redox indicator with a distinct color change upon reduction, making it highly suitable for specific applications like photosynthesis research and enzymatic assays where visual or spectrophotometric detection is straightforward.[9]

  • Menadione serves a different purpose, primarily as an inducer of oxidative stress through redox cycling, making it a valuable tool for studying cellular responses to ROS.[2][3]

  • Cytochrome c is the biological standard, being an integral component of the mitochondrial respiratory chain.[8] Its primary use in research is often related to studies of the ETC itself or apoptosis.

Researchers and drug development professionals are encouraged to consider the specific requirements of their experimental system, including the required reduction potential, the nature of the assay (e.g., colorimetric, fluorometric), and the biological context, when choosing an electron acceptor. The information and protocols provided in this guide aim to facilitate this selection process and contribute to the generation of high-quality, reliable scientific data.

References

Unveiling the Potent Biology of Quinoxaline-5,8-diones: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological activities of quinoxaline-5,8-diones, a class of heterocyclic compounds demonstrating significant potential in anticancer, antimicrobial, and antiviral applications. This review synthesizes experimental data, details key methodologies, and visualizes the underlying molecular pathways to facilitate comparative analysis and inform future research directions.

Quinoxaline-5,8-diones, a scaffold derived from the fusion of a benzene and a pyrazine ring, have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1] These compounds are structurally related to naturally occurring quinones known for their therapeutic properties. The core structure of quinoxaline-5,8-dione allows for extensive chemical modification, leading to a wide array of derivatives with tailored biological profiles. This guide delves into the key biological activities of these compounds, presenting a comparative analysis of their efficacy and a detailed look at their mechanisms of action.

Anticancer Activity: A Multi-pronged Assault on Tumor Cells

Quinoxaline-5,8-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key cellular enzymes, and the generation of reactive oxygen species (ROS).

A significant number of studies have reported the half-maximal inhibitory concentration (IC50) values for various quinoxaline-5,8-dione derivatives against different cancer cell lines. These values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, provide a quantitative measure for comparing their anticancer potency. The table below summarizes the IC50 values for a selection of promising quinoxaline-5,8-dione derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-dioneRat Aortic Smooth Muscle Cells (RAoSMC)Potent antiproliferative activity[4][5]
Indolizinoquinoxaline-5,12-dione derivativesLung Adenocarcinoma, Large-cell Lung Carcinoma, Breast CarcinomaMicromolar range[6]
Quinoxaline derivative IVProstate cancer cells (PC-3)2.11[7]
Quinoxaline derivative IIIProstate cancer cells (PC-3)4.11[7]
Triazoloquinoxaline derivative 7eMCF-7, HCT-116, HepG2Potent (comparable to doxorubicin)[8]
Triazoloquinoxaline derivative 7cMCF-7, HCT-116, HepG2Potent (comparable to doxorubicin)[8]
Triazoloquinoxaline derivative 7bMCF-7, HCT-116, HepG2Potent (comparable to doxorubicin)[8]

Signaling Pathways in Anticancer Activity

The anticancer effects of quinoxaline-5,8-diones are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death. A key mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the inhibition of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioners of apoptosis.[7][9]

Furthermore, several quinoxaline derivatives have been shown to inhibit the activity of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[7][10][11] By targeting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to cell death.

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer, are also key targets for some quinoxaline derivatives.[4][11][12] Inhibition of these pathways can halt cell proliferation and induce apoptosis. The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce cytotoxicity in cancer cells.[13][14]

Anticancer Mechanism of Quinoxaline-5,8-diones Anticancer Mechanisms of Quinoxaline-5,8-diones node_q Quinoxaline-5,8-dione node_topo Topoisomerase II Inhibition node_q->node_topo node_ros ROS Generation node_q->node_ros node_pi3k PI3K/Akt/mTOR Pathway Inhibition node_q->node_pi3k node_mapk MAPK/ERK Pathway Inhibition node_q->node_mapk node_bcl2 Bcl-2 (anti-apoptotic) Inhibition node_q->node_bcl2 node_bax Bax (pro-apoptotic) Activation node_q->node_bax node_dna DNA Damage node_topo->node_dna node_ros->node_dna node_proliferation Cell Proliferation Inhibition node_pi3k->node_proliferation node_mapk->node_proliferation node_apoptosis Apoptosis node_dna->node_apoptosis node_caspase Caspase Activation node_bcl2->node_caspase node_bax->node_caspase node_caspase->node_apoptosis

Caption: Anticancer Mechanisms of Quinoxaline-5,8-diones.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxaline-5,8-dione derivatives have also demonstrated significant activity against a variety of bacterial and fungal strains, positioning them as potential leads for the development of new antimicrobial agents.[15][16][17] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter for evaluating their efficacy.

The table below presents the MIC values of selected quinoxaline-5,8-dione derivatives against various microbial species.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Penta-1,4-dien-3-one oxime ether derivative 6kXanthomonas axonopodis pv. Citri16.8[18]
Penta-1,4-dien-3-one oxime ether derivative 6kXanthomonas oryzae pv. oryzae33.4[18]
Penta-1,4-dien-3-one oxime ether derivative 6iRalstonia solanacearum33.9[18]
Quinoxaline 1,4-di-N-oxides (general)Escherichia coliVaries[19]
Symmetrically disubstituted quinoxalinesStaphylococcus aureus, Bacillus subtilis, Escherichia coliSignificant activity[20][21]
Pentacyclic quinoxaline 10Candida albicans, Aspergillus flavus16[20]

Mechanism of Antimicrobial Action

The antimicrobial activity of quinoxaline-5,8-diones is often attributed to their ability to induce oxidative stress and damage microbial DNA.[13][19] These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These highly reactive species can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to microbial cell death. The formation of radical intermediates from the quinoxaline-5,8-dione core is believed to be a key step in this process.[13]

Antimicrobial Mechanism of Quinoxaline-5,8-diones Antimicrobial Mechanism of Quinoxaline-5,8-diones node_q Quinoxaline-5,8-dione node_redox Redox Cycling node_q->node_redox node_ros Reactive Oxygen Species (ROS) Generation node_redox->node_ros node_dna Microbial DNA Damage node_ros->node_dna node_protein Protein Damage node_ros->node_protein node_lipid Lipid Peroxidation node_ros->node_lipid node_death Microbial Cell Death node_dna->node_death node_protein->node_death node_lipid->node_death

Caption: Antimicrobial Mechanism of Quinoxaline-5,8-diones.

Antiviral Activity: A Promising Frontier

The exploration of quinoxaline-5,8-diones as antiviral agents is an expanding area of research.[22] Various quinoxaline derivatives have shown inhibitory activity against a range of viruses by targeting different stages of the viral life cycle. The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect, is used to quantify antiviral activity. While specific EC50 data for a wide range of quinoxaline-5,8-diones is still emerging, preliminary studies on related quinoxaline scaffolds have shown promise. For instance, certain quinoxaline derivatives have demonstrated potent inhibition of viral enzymes such as reverse transcriptase, which is crucial for the replication of retroviruses like HIV.[22] Other potential antiviral mechanisms include the inhibition of viral entry, replication, and assembly.

Compound/DerivativeVirusEC50Reference
Quinoxaline derivative 19HIV-1 (Reverse Transcriptase)3.1 nM[22]
Penta-1,4-dien-3-one oxime ether derivative 6iTobacco Mosaic Virus (TMV) - Curative287.1 µg/mL[18]
Penta-1,4-dien-3-one oxime ether derivative 6iTobacco Mosaic Virus (TMV) - Protective157.6 µg/mL[18]
Penta-1,4-dien-3-one oxime ether derivative 6iTobacco Mosaic Virus (TMV) - Inactivation133.0 µg/mL[18]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the biological activities of quinoxaline-5,8-diones.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline-5,8-dione compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline-5,8-dione compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoxaline-5,8-dione compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to an untreated virus control. The EC50 value is determined from the dose-response curve.

Experimental Workflow for Biological Activity Screening General Experimental Workflow for Biological Activity Screening node_synthesis Synthesis & Characterization of Quinoxaline-5,8-diones node_screening Primary Biological Screening node_synthesis->node_screening node_anticancer Anticancer Assays (e.g., MTT) node_screening->node_anticancer node_antimicrobial Antimicrobial Assays (e.g., MIC) node_screening->node_antimicrobial node_antiviral Antiviral Assays (e.g., Plaque Reduction) node_screening->node_antiviral node_data Quantitative Data Analysis (IC50, MIC, EC50) node_anticancer->node_data node_antimicrobial->node_data node_antiviral->node_data node_mechanism Mechanism of Action Studies node_data->node_mechanism node_pathway Signaling Pathway Analysis node_mechanism->node_pathway node_enzyme Enzyme Inhibition Assays node_mechanism->node_enzyme node_lead Lead Compound Identification & Optimization node_mechanism->node_lead

Caption: General Experimental Workflow.

References

Theoretical vs. Experimental Data for 2,3-Dimethyl-5,8-quinoxalinedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental data for 2,3-Dimethyl-5,8-quinoxalinedione, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its physicochemical properties, biological activity, and the signaling pathways it potentially modulates, offering a comprehensive resource for researchers in drug discovery and development.

Spectroscopic and Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data

ParameterTheoretical Data (Predicted)Experimental Data (Literature for related compounds)
¹H NMR Chemical shifts (ppm) for methyl and aromatic protons would be calculated using DFT (e.g., B3LYP/6-31G(d,p)).For a related 6-benzoyl-3-methyl-2(1H)quinoxalinone, a methyl signal appears at 2.6 ppm (s, 3H) and aromatic protons in the range of 6.8-7.4 ppm (m, 8H).[1]
¹³C NMR Chemical shifts (ppm) for all unique carbons would be calculated using DFT.For 3,4-disubstituted-1,2,4-oxadiazole-5-ones, C=N signals appear around 156-157 ppm and C=O signals around 157-158 ppm.[2]
FT-IR Vibrational frequencies (cm⁻¹) for characteristic functional groups (C=O, C=N, C-H) would be calculated using DFT.For 5,8-quinolinedione derivatives, two separated C=O vibration peaks are typically observed in the region of 1650-1700 cm⁻¹.[3]
UV-Vis λmax (nm) corresponding to electronic transitions would be calculated using TD-DFT.Quinoxaline derivatives exhibit absorption maxima in the UV-Vis region, often with multiple bands. For example, some 2,3-disubstituted quinoxalines show maxima around 350 nm and 415-448 nm.
Mass Spec The exact mass of the molecular ion [M]⁺ would be calculated based on the chemical formula (C₁₀H₈N₂O₂).The mass spectrum of the non-dione analogue, 2,3-dimethylquinoxaline, is available.[4] For a related chlorinated quinoxalinone, a peak corresponding to [M+-15 (CH₃)] was observed.[1]

Note: The theoretical data presented here is predictive and would require computational chemistry software (e.g., Gaussian, ORCA) to generate specific values. The experimental data is for structurally related compounds and may not be directly comparable but provides a reasonable expectation for the spectral characteristics of this compound.

Synthesis and Characterization

The synthesis of quinoxaline-5,8-diones can be achieved through various established chemical routes. A common method involves the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of Quinoxalinediones (General)
  • Reaction Setup: A mixture of the appropriate o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent such as toluene (8 mL).[5]

  • Catalyst Addition: A catalyst, for instance, alumina-supported heteropolyoxometalates, is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.

Biological Activity and Cytotoxicity

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7] The cytotoxicity of this compound against various cancer cell lines can be evaluated using standard in vitro assays.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁵ cells/mL) and incubated for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 24-72 hours.[8][10]

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8][9] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Potential Signaling Pathway Modulation

Quinoxaline derivatives have been reported to interfere with various signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[11][12] Understanding these interactions is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[13][14][15] Some quinoxaline-based compounds have been shown to inhibit components of this pathway.[11]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain heterocyclic compounds have demonstrated inhibitory effects on components of the MAPK pathway.[12][16]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Gene_Expression Gene Expression (Proliferation, etc.) Transcription->Gene_Expression Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dimethyl-5,8-quinoxalinedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2,3-Dimethyl-5,8-quinoxalinedione is paramount for ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the correct handling and disposal procedures for this and similar chemical compounds is a critical aspect of their work.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.To prevent inhalation of the compound.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, should follow a structured and cautious approach. The following steps are based on general best practices for chemical waste management.

  • Waste Identification and Segregation:

    • Treat this compound as a potentially hazardous chemical waste.

    • Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and compatible container.

    • The label should include the full chemical name ("this compound"), the CAS number (2768-63-0), and appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all available information about the compound.

It is critical to adhere to all local, state, and federal regulations governing hazardous waste disposal.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of safe disposal, the following diagram outlines the key decision points and actions.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage_disposal Storage & Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Potentially Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Waste Area containerize->storage contact_ehs Contact EHS or Licensed Disposal Contractor storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for Chemical Waste

Disclaimer: The information provided is based on general chemical safety principles. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department for definitive guidance on the handling and disposal of this specific compound. This information should not be considered a substitute for professional safety advice and regulatory compliance.

Essential Safety and Logistics for Handling 2,3-Dimethyl-5,8-quinoxalinedione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 2,3-Dimethyl-5,8-quinoxalinedione.

Hazard Identification and Precautions

Based on the data for 2,3-Dimethylquinoxaline, this class of compound may cause skin, eye, and respiratory tract irritation.[1][2] It is also presumed to be harmful if swallowed or inhaled.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of airborne particles.[1]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Handle the compound exclusively within a chemical fume hood to control dust and vapors.[1]

    • Avoid generating dust when transferring the solid.[1] Use techniques such as gentle scooping or weighing on paper within the hood.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound.[2]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid procedures are based on data for 2,3-Dimethylquinoxaline:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container for liquids.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1]

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling a chemical powder like this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 Experiment Complete clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for chemical powders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-5,8-quinoxalinedione
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-5,8-quinoxalinedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.